molecular formula C12H15N3O4 B3054409 1-(2,4-Dinitrophenyl)-4-methylpiperidine CAS No. 60212-38-6

1-(2,4-Dinitrophenyl)-4-methylpiperidine

Cat. No.: B3054409
CAS No.: 60212-38-6
M. Wt: 265.26 g/mol
InChI Key: LPAFXOVGEHCOSB-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-Dinitrophenyl)-4-methylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4-Dinitrophenyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dinitrophenyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9-4-6-13(7-5-9)11-3-2-10(14(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAFXOVGEHCOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303450
Record name 1-(2,4-dinitrophenyl)-4-methylpiperidine
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URL https://comptox.epa.gov/dashboard/DTXSID30303450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-38-6
Record name NSC158377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dinitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2,4-Dinitrophenyl)-4-methylpiperidine: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the realm of analytical chemistry and pharmaceutical development, the detection and quantification of aliphatic amines present a persistent challenge. Secondary amines like 4-methylpiperidine lack a conjugated π-electron system, rendering them practically invisible to standard UV-Vis detectors and prone to poor ionization in mass spectrometry.

To circumvent this, we employ chemical derivatization. The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) via the tagging of 4-methylpiperidine with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene) is a foundational technique [1, 2]. The introduction of the 2,4-dinitrophenyl (DNP) moiety serves a dual purpose: it imparts a strong chromophore (λ_max ≈ 350 nm) for sub-microgram HPLC-UV detection, and it significantly increases the molecule's lipophilicity, optimizing retention on reverse-phase chromatographic columns.

Recently, this compound has also gained traction in advanced synthetic methodologies, notably as a product of photoredox-catalyzed dealkylative aromatic substitution [1]. This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for working with this critical derivative.

Physicochemical & Spectroscopic Profiling

Understanding the fundamental properties of 1-(2,4-dinitrophenyl)-4-methylpiperidine is critical for downstream analytical method development. The quantitative data is summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue / Description
Chemical Name 1-(2,4-dinitrophenyl)-4-methylpiperidine
CAS Registry Number 60212-38-6
Molecular Formula C₁₂H₁₅N₃O₄
Molecular Weight 265.27 g/mol
Appearance Yellow solid (crystalline)
Melting Point 84–86 °C
UV-Vis Absorbance (λ_max) ~350 nm (Strong π → π* transition of the DNP group)
¹H NMR (300 MHz, CDCl₃) δ 8.70 (d, 1H), 8.23 (dd, 1H), 7.09 (d, 1H), 3.45 (m, 2H), 3.11 (m, 2H), 1.76–1.82 (m, 3H), 1.39 (m, 2H), 1.03 (d, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 149.7, 137.3, 137.2, 128.0, 123.9, 119.2, 51.2, 33.6, 30.2, 21.6

Note: NMR spectroscopic data is consistent with modern photoredox synthetic yields as reported in recent literature [1].

Mechanistic Framework

Classic Nucleophilic Aromatic Substitution (S_NAr)

The traditional synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine relies on an S_NAr mechanism. The two strongly electron-withdrawing nitro groups on Sanger's reagent deplete the electron density of the aromatic ring, rendering the ipso-carbon highly electrophilic. The secondary amine (4-methylpiperidine) attacks this carbon, forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex . The subsequent fast elimination of the fluoride ion restores aromaticity.

SNAr_Mechanism A 1-Fluoro-2,4-dinitrobenzene (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B 4-Methylpiperidine (Nucleophile) B->C Amine Addition D 1-(2,4-dinitrophenyl)-4-methylpiperidine (Target Compound) C->D Fluoride Elimination E HF / Base Neutralization (Byproduct) C->E Proton Transfer

Caption: S_NAr pathway forming 1-(2,4-dinitrophenyl)-4-methylpiperidine via a Meisenheimer complex.

Modern Photoredox Dealkylative Arylation

Beyond classical derivatization, recent advances have demonstrated that 1-(2,4-dinitrophenyl)-4-methylpiperidine can be synthesized via photoredox catalysis. Lipilin et al. (2021) demonstrated that irradiating an iridium catalyst under blue light generates an aryl radical from the aromatic halide. This radical interacts with a tertiary amine to form a zwitterionic species, which undergoes dealkylation to yield the secondary amine DNP derivative in high yields (up to 86%) [1]. This highlights the compound's utility not just as an analytical tag, but as a benchmark molecule in cutting-edge radical chemistry.

Experimental Protocols

As an application scientist, I emphasize protocols that are self-validating systems . A robust protocol should provide immediate visual or instrumental feedback to confirm success at each critical junction.

Protocol 1: Optimized S_NAr Synthesis (Derivatization)

Causality Focus: We utilize a mild base (NaHCO₃) to scavenge the generated hydrofluoric acid (HF). Without this scavenger, the liberated HF would protonate the unreacted 4-methylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-methylpiperidine in 5 mL of HPLC-grade ethanol. Add 2.0 mmol of sodium bicarbonate (NaHCO₃).

  • Electrophile Addition: Dissolve 1.1 mmol of 1-fluoro-2,4-dinitrobenzene in 2 mL of ethanol. Add this solution dropwise to the amine mixture over 5 minutes.

    • Causality: Dropwise addition controls the exothermic S_NAr reaction, preventing thermal degradation and the formation of poly-substituted byproducts.

  • Incubation & Self-Validation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation: The solution will transition from colorless to a vibrant, deep yellow. This chromochromic shift is direct visual confirmation of the Meisenheimer complex formation and subsequent aromatization.

  • Quenching & Extraction: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure yellow crystals (Mp 84–86 °C).

Protocol 2: HPLC-UV Analytical Workflow

Once derivatized, the compound is optimized for reverse-phase chromatography. The DNP tag masks the polar amine, preventing peak tailing caused by secondary interactions with unendcapped silanols on the silica matrix.

Analytical_Workflow N1 Sample Prep (Amine Extraction) N2 Derivatization (Sanger's Reagent) N1->N2 N3 HPLC Separation (C18 Column) N2->N3 N4 UV-Vis Detection (λ = 350 nm) N3->N4 N5 Data Analysis (Quantification) N4->N5

Caption: End-to-end analytical workflow for the quantification of 4-methylpiperidine via DNP derivatization.

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile:Water (70:30 v/v). Degas via sonication.

    • Causality: The high lipophilicity of the DNP-piperidine derivative requires a high organic modifier ratio (70% ACN) to elute the compound within a reasonable retention time (typically 5–8 minutes).

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 10 µL of the derivatized sample (filtered through a 0.22 µm PTFE syringe filter).

  • Detection: Set the UV-Vis detector to 350 nm.

    • Self-Validation: The absence of baseline drift at 350 nm ensures that unreacted aliphatic impurities (which absorb <220 nm) do not interfere with the quantification of the target analyte.

Conclusion

The transformation of 4-methylpiperidine into 1-(2,4-dinitrophenyl)-4-methylpiperidine represents a textbook yet highly relevant application of physical organic chemistry to solve modern analytical problems. Whether utilized as a robust chromophoric tag for HPLC-UV quantification or as a target molecule in advanced photoredox catalysis, understanding the mechanistic causality behind its synthesis ensures reproducible, high-fidelity results in the laboratory.

References

  • Lipilin, D. L., Frumkin, A. E., Tyurin, A. Y., Levin, V. V., & Dilman, A. D. (2021). "Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines." Molecules, 26(11), 3323.[Link]

Comprehensive Physicochemical Profiling and Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the landscape of modern drug development and materials science, functionalized piperidines serve as critical pharmacophores and structural scaffolds. 1-(2,4-dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) is a highly specialized building block. The integration of the electron-rich 4-methylpiperidine ring with the strongly electron-deficient 2,4-dinitrophenyl (DNP) moiety creates a unique push-pull electronic system. This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, synthesis mechanics, and self-validating analytical protocols for this compound.

Fundamental Structural & Physicochemical Properties

Understanding the baseline physical properties of 1-(2,4-dinitrophenyl)-4-methylpiperidine is essential for downstream applications, ranging from chromatographic method development to biological assay formulation. The strong electron-withdrawing nature of the nitro groups significantly alters the basicity of the piperidine nitrogen, rendering it practically non-basic compared to the parent 4-methylpiperidine.

Table 1: Fundamental Physical & Chemical Data

PropertyValueCausality / Scientific Significance
Chemical Name 1-(2,4-dinitrophenyl)-4-methylpiperidineCore IUPAC identifier.
CAS Number 60212-38-6Regulatory and commercial tracking standard.
Molecular Formula C₁₂H₁₅N₃O₄Defines exact stoichiometry.
Molecular Weight 265.27 g/mol Critical for precise molarity and yield calculations.
Appearance Yellow to orange crystalline solidThe deep color is a direct result of extended π -conjugation and intramolecular charge transfer[1].
UV-Vis λmax​ ~406 nmThe DNP chromophore enables highly selective UV detection, avoiding interference from aliphatic impurities[2].

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine is a textbook application of Nucleophilic Aromatic Substitution (SₙAr).

The Causality of Reactivity: The reaction typically utilizes 1-chloro-2,4-dinitrobenzene as the electrophile. The nitro groups at the ortho and para positions exert powerful inductive (-I) and resonance (-M) electron-withdrawing effects[3]. This severely depletes the electron density at the ipso-carbon, making it highly susceptible to attack by the nucleophilic secondary amine of 4-methylpiperidine. The rate-determining step is the formation of the anionic Meisenheimer complex [4].

SNAr_Mechanism A 1-Chloro-2,4-dinitrobenzene (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B 4-Methylpiperidine (Nucleophile) B->C D 1-(2,4-dinitrophenyl)- 4-methylpiperidine C->D Chloride Elimination

Fig 1: SₙAr reaction mechanism forming 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the chemistry itself provides real-time feedback.

Protocol 1: Optimized SₙAr Synthesis

Objective: Synthesize 1-(2,4-dinitrophenyl)-4-methylpiperidine with >98% purity.

  • Reagent Preparation: Dissolve 1.0 eq of 1-chloro-2,4-dinitrobenzene in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) that hydrogen-bond and deactivate the amine nucleophile, MeCN stabilizes the anionic Meisenheimer transition state, significantly accelerating the reaction kinetics.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an inorganic acid scavenger. As the SₙAr reaction proceeds, HCl is generated. If unneutralized, HCl will protonate the 4-methylpiperidine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophile Addition: Slowly add 1.1 eq of 4-methylpiperidine dropwise at 0°C, then warm to room temperature.

  • Self-Validation (TLC & Visual Cues): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is self-indicating: the solution will transition from pale yellow to a deep, vibrant orange as the highly conjugated product forms[1].

  • Workup: Quench with water to dissolve inorganic salts, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Protocol 2: RP-HPLC Purity Assessment

Objective: Quantify the purity of the synthesized compound.

Analytical_Workflow S1 Step 1: Sample Prep Dissolution in MeCN S2 Step 2: RP-HPLC Isocratic Elution (C18) S1->S2 S3 Step 3: UV-Vis Detection Target λ = 406 nm S2->S3 S4 Step 4: Data Validation Peak Integration & SST S3->S4

Fig 2: Self-validating RP-HPLC analytical workflow for purity assessment.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Detection: UV at 406 nm.

    • Causality: Monitoring at 406 nm specifically targets the intramolecular charge transfer band of the DNP moiety[2], rendering the method blind to non-UV-active impurities (like unreacted aliphatic amines), thus increasing specificity.

  • Self-Validation (SST): Before sample analysis, run a System Suitability Test (SST). The method is only valid if the theoretical plate count (N) > 2000 and the tailing factor (T) < 1.5.

Spectroscopic Signatures

To definitively confirm the structural integrity of the synthesized 1-(2,4-dinitrophenyl)-4-methylpiperidine, cross-reference the analytical output against these established spectroscopic benchmarks for DNP-piperidine derivatives.

Table 2: Key Spectroscopic Identifiers (FT-IR & ¹H NMR)

ModalitySignal / ShiftStructural Assignment & Causality
FT-IR 1520–1570 cm⁻¹Asymmetric stretching of the -NO₂ groups[2].
FT-IR 1300–1350 cm⁻¹Symmetric stretching of the -NO₂ groups[2].
¹H NMR ~8.7 ppm (d)The highly deshielded aromatic proton located between the two electron-withdrawing -NO₂ groups[1].
¹H NMR ~3.0 - 3.5 ppm (m)Piperidine α -protons. These are shifted significantly downfield compared to standard piperidines due to the electron-pull of the DNP ring[2].

References

  • Sapkota et al. (2024). "Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl)piperidine". Nepal Journals Online. [Link][2]

  • Spinelli, D. et al. (1977). "Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether". Journal of the Chemical Society, Perkin Transactions 2. [Link][3]

  • De Vargas, E. B., & De Rossi, R. H. (1984). "Kinetic study of the reaction of N-(2,4-dinitrophenyl)imidazole with piperidine and n-butylamine". The Journal of Organic Chemistry (ACS Publications).[Link][4]

  • Arkat USA. "Synthesis, characterization, analgesic and anti-inflammatory activity of new pyrazole derivatives". Arkat USA.[Link][1]

Sources

Synthesizing and Utilizing 1-(2,4-dinitrophenyl)-4-methylpiperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry, bioanalytical assay development, and immunology, the derivatization of secondary amines with chromophoric or immunogenic tags is a foundational technique. 1-(2,4-dinitrophenyl)-4-methylpiperidine is a highly specialized derivative synthesized via the nucleophilic aromatic substitution (SNAr) of 4-methylpiperidine.

Recognized by the CAS Number 60212-38-6 , this compound serves a dual purpose in modern drug development: it acts as a highly UV-active analytical standard for chromatographic quantification[1], and its 2,4-dinitrophenyl (DNP) moiety functions as a potent hapten for immunological studies, specifically in the investigation of IgE-mediated receptor aggregation[2]. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical profiling, and downstream applications.

Physicochemical Profiling

Understanding the quantitative properties of 1-(2,4-dinitrophenyl)-4-methylpiperidine is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the nitro groups significantly lowers the basicity of the piperidine nitrogen while imparting a strong chromophoric signature[1].

Table 1: Quantitative and Physicochemical Data

PropertyValueCausality / Significance
Chemical Name 1-(2,4-dinitrophenyl)-4-methylpiperidineSystematic IUPAC nomenclature.
CAS Registry Number 60212-38-6Unique identifier for regulatory and procurement tracking.
Molecular Formula C12H15N3O4Defines the atomic composition and isotopic mass.
Molecular Weight 265.271 g/mol Essential for precise molarity calculations in assay preparation.
UV-Vis λmax ~350–400 nm[1]The extended π-conjugation of the DNP ring allows for highly sensitive UV-Vis detection during HPLC analysis.

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine relies on a classic SNAr mechanism. The reaction utilizes 1-chloro-2,4-dinitrobenzene (an analog of Sanger's reagent) as the electrophile and 4-methylpiperidine as the nucleophile[3].

Causality of Reactivity: The aromatic ring of 1-chloro-2,4-dinitrobenzene is highly electron-deficient due to the inductive and resonance effects of the ortho and para nitro groups. When the secondary amine (4-methylpiperidine) attacks the ipso-carbon (bearing the chloride leaving group), the transition state is stabilized by the delocalization of the negative charge into the nitro groups, forming a distinct Meisenheimer complex [3]. The subsequent expulsion of the chloride ion restores aromaticity, yielding the thermodynamically stable DNP-piperidine derivative.

SNAr_Mechanism A 1-Chloro-2,4-dinitrobenzene (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B 4-Methylpiperidine (Nucleophile) B->C Nucleophilic Attack D 1-(2,4-dinitrophenyl)-4-methylpiperidine (Product) C->D Chloride Elimination (Aromatization)

Figure 1: SNAr pathway for 1-(2,4-dinitrophenyl)-4-methylpiperidine synthesis.

Experimental Protocol: Synthesis & Purification

To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded to confirm reaction progress without requiring immediate offline analysis.

Materials Required:
  • 1-Chloro-2,4-dinitrobenzene (1.0 equiv)

  • 4-Methylpiperidine (2.2 equiv) — Excess acts as both nucleophile and acid scavenger.

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of 1-chloro-2,4-dinitrobenzene in anhydrous ethanol at room temperature. Causality: Ethanol is chosen because the starting material is soluble, but the highly non-polar DNP-piperidine product will easily precipitate upon cooling or water addition[3].

  • Nucleophilic Addition: Slowly add 2.2 equivalents of 4-methylpiperidine dropwise under continuous stirring.

    • Self-Validation Checkpoint: Upon addition, the solution will immediately shift from pale yellow to a deep orange/red. This rapid bathochromic shift visually confirms the formation of the SNAr Meisenheimer complex.

    • Causality: The extra 1.2 equivalents of 4-methylpiperidine serve to neutralize the HCl generated during the aromatization step, preventing the protonation and subsequent deactivation of the remaining nucleophile[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

    • Self-Validation Checkpoint: The starting material spot (UV active, higher Rf) will disappear, replaced by a bright yellow product spot (lower Rf, visible without UV lamp).

  • Quenching and Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Slowly add ice-cold distilled water (or diethyl ether) to the mixture to force the precipitation of the hydrophobic product[3].

  • Purification: Isolate the crude yellow precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (to remove piperidine hydrochloride salts) and cold ethanol. Dry under a high vacuum to yield the pure 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Applications in Drug Development & Immunology

Beyond its role as an analytical standard, the DNP moiety is one of the most thoroughly characterized haptens in immunology[2]. When 1-(2,4-dinitrophenyl)-4-methylpiperidine (or its structurally modified analogs) is utilized in biological systems, it serves as a precise tool for probing receptor dynamics.

Hapten-Mediated Receptor Aggregation

In mast cell degranulation models (e.g., RBL-2H3 cells), cells are sensitized with anti-DNP Immunoglobulin E (IgE)[2]. The introduction of multivalent DNP-ligands causes the cross-linking and aggregation of the FcεRI receptors, triggering a signaling cascade that leads to degranulation[2]. By synthesizing structurally defined DNP-piperidine derivatives, researchers can exert high-precision control over the spatial distance between hapten groups, allowing for the mapping of the exact stoichiometric requirements for receptor activation[2].

Application_Workflow Step1 DNP-Piperidine Synthesis (Hapten Generation) Step2 IgE Sensitization (Anti-DNP Antibody Binding) Step1->Step2 Assay Preparation Step3 FcεRI Receptor Aggregation (Cross-linking via DNP) Step2->Step3 Ligand Introduction Step4 Mast Cell Degranulation (High-Throughput Readout) Step3->Step4 Signal Transduction

Figure 2: Workflow illustrating the application of DNP derivatives in immunological assays.

Bioanalytical Tagging

In pharmacokinetic profiling, secondary amines often lack the necessary chromophores for sensitive detection. By reacting trace piperidine-containing drug metabolites with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), they are converted into DNP-piperidine derivatives (analogous to 1-(2,4-dinitrophenyl)-4-methylpiperidine). This shifts their absorption into the visible spectrum (~350-400 nm)[1], drastically lowering the limit of detection (LOD) in UV-Vis coupled High-Performance Liquid Chromatography (HPLC).

References

  • Title: Solid-Phase Zincke Reaction for the Synthesis of Peptide-4,4′-bipyridinium Conjugates Source: thieme-connect.de URL: [Link]

  • Title: 1-(2,4-Dinitrophenyl)piperidine | C11H13N3O4 | CID 225454 - PubChem Source: nih.gov URL: [Link]

  • Title: Optimal Aggregation of FcεRI with a Structurally Defined Trivalent Ligand Overrides Negative Regulation Driven by Phosphatases Source: acs.org URL: [Link]

Sources

structure elucidation of 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Chemical Context & Mechanistic Rationale

The molecule 1-(2,4-dinitrophenyl)-4-methylpiperidine (C 12​ H 15​ N 3​ O 4​ ) serves as a textbook paradigm for understanding both nucleophilic aromatic substitution (S N​ Ar) and advanced nuclear magnetic resonance (NMR) interpretation.

The synthesis of this compound relies on the extreme electrophilicity of 1-fluoro-2,4-dinitrobenzene, historically known as Sanger’s Reagent. As first established by Frederick Sanger in his Nobel-winning work on insulin sequencing , the strong electron-withdrawing inductive and resonance effects of the ortho and para nitro groups severely deplete the electron density of the aromatic ring. This activation lowers the activation energy for the attack of a secondary amine (4-methylpiperidine), facilitating the formation of a stabilized anionic Meisenheimer complex before the expulsion of the fluoride leaving group.

Workflow for the S_NAr synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step contains an inherent quality-control checkpoint.

Protocol A: S N​ Ar Synthesis and Isolation
  • Reaction Assembly : Dissolve 1.0 mmol of 1-fluoro-2,4-dinitrobenzene in 5 mL of anhydrous dichloromethane (DCM). Add 1.5 mmol of triethylamine (Et 3​ N) to act as an acid scavenger.

  • Nucleophilic Addition : Dropwise, add 1.1 mmol of 4-methylpiperidine at 0 °C. Causality: The reaction is highly exothermic; cooling prevents the formation of poly-substituted degradation products.

  • Monitoring (Validation Checkpoint) : Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The starting material (Sanger's reagent) is UV-active but colorless, whereas the product forms a distinct, bright yellow spot due to the extended conjugation of the dinitrophenylamine system. The reaction is complete when the starting material spot vanishes.

  • Work-up & Purification : Quench with 10 mL of saturated aqueous NaHCO 3​ . Extract with DCM (3 × 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure yellow solid.

Protocol B: NMR Sample Preparation
  • Solvent Selection : Dissolve 15 mg of the purified yellow solid in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen because it lacks exchangeable protons, provides a reliable deuterium lock signal, and perfectly solubilizes the moderately polar nitro-aromatic compound without inducing the severe aggregation sometimes seen in non-polar solvents like C 6​ D 6​ .

  • Referencing (Validation Checkpoint) : Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard to calibrate the spectrum precisely at δ 0.00 ppm.

  • Acquisition : Acquire 1D 1 H (minimum 300 MHz, 16 scans) and 2D spectra (COSY, HSQC, HMBC) utilizing standard pulse sequences with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the piperidine protons.

Structure Elucidation Framework

The structural confirmation of 1-(2,4-dinitrophenyl)-4-methylpiperidine relies on a multi-modal analytical approach.

Logical framework for the structural elucidation of the synthesized compound.

Mass Spectrometry & Infrared Spectroscopy

Initial validation begins with High-Resolution Mass Spectrometry (HRMS-ESI), which confirms the exact mass corresponding to the molecular formula C 12​ H 15​ N 3​ O 4​ ([M+H] + expected m/z 266.1135). FT-IR spectroscopy provides critical functional group verification: the disappearance of the secondary N-H stretch (typically ~3300 cm −1 ) confirms the formation of a tertiary amine, while intense asymmetric and symmetric NO 2​ stretching vibrations dominate the spectrum at ~1530 cm −1 and ~1350 cm −1 , respectively.

High-Resolution 1 H NMR Analysis

The 1 H NMR spectrum (300 MHz, CDCl 3​ ) provides a definitive map of the molecule's electronic environment.

Table 1: 1 H NMR Quantitative Data and Assignments

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-3 (Ar) 8.70d2.71HAromatic CH between NO 2​ groups
H-5 (Ar) 8.23dd9.4, 2.71HAromatic CH ortho to 4-NO 2​
H-6 (Ar) 7.09d9.41HAromatic CH ortho to piperidine
H-2', H-6' (eq) 3.45m-2HPiperidine equatorial N-CH 2​
H-2', H-6' (ax) 3.11m-2HPiperidine axial N-CH 2​
H-3', H-5' (eq), H-4' 1.76–1.82m-3HPiperidine CH 2​ and CH
H-3', H-5' (ax) 1.39m-2HPiperidine axial CH 2​
CH 3​ 1.03d6.43HMethyl group
Causality in Spectral Interpretation

The chemical shifts observed in Table 1 are not arbitrary; they are the direct consequence of the molecule's electronic and stereochemical topology:

  • The Extreme Deshielding of H-3 ( δ 8.70) : This proton is trapped between two highly electronegative nitro groups. The combined inductive withdrawal and the magnetic anisotropy of the adjacent N=O double bonds strip electron density away from this proton, pushing it far downfield. Its small coupling constant ( J = 2.7 Hz) is characteristic of meta-coupling with H-5.

  • Aromatic Splitting System : The H-5 proton ( δ 8.23) exhibits an ortho-coupling to H-6 ( J = 9.4 Hz) and a meta-coupling to H-3 ( J = 2.7 Hz), resulting in a distinct doublet of doublets (dd). H-6 ( δ 7.09) is shielded relative to the other aromatic protons due to the electron-donating resonance effect of the piperidine nitrogen lone pair, appearing as a simple doublet.

  • Diastereotopic Piperidine Protons : The piperidine ring adopts a rigid chair conformation. The nitrogen lone pair is partially delocalized into the highly electron-deficient aromatic ring, restricting rotation and locking the chair. Consequently, the axial and equatorial protons on the piperidine ring reside in drastically different magnetic environments. The equatorial N-CH 2​ protons ( δ 3.45) are more deshielded than their axial counterparts ( δ 3.11) because they lie closer to the deshielding cone of the adjacent aromatic system.

2D NMR Connectivity (Validation of Topology)

To unambiguously bridge the piperidine ring to the aromatic system, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A critical cross-peak will be observed between the piperidine N-CH 2​ protons ( δ 3.45 and 3.11) and the aromatic C-1 carbon. Because HMBC detects 2J and 3J carbon-proton couplings, this specific interaction mathematically proves the covalent linkage between the nucleophile and the electrophile, validating the success of the S N​ Ar reaction.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.[Link]

  • Lipilin, D. L., Frumkin, A. E., Tyurin, A. Y., Levin, V. V., & Dilman, A. D. (2021). "Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines." Molecules, 26(11), 3323.[Link]

1-(2,4-Dinitrophenyl)-4-Methylpiperidine: Mechanism of Action, Synthesis, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of analytical chemistry and drug development, the detection of aliphatic secondary amines presents a persistent challenge due to their lack of a native chromophore. 1-(2,4-dinitrophenyl)-4-methylpiperidine (CAS 60212-38-6)[1] is not a therapeutic agent, but rather a highly specialized analytical derivative. Its "mechanism of action" is defined by its chemical formation via Nucleophilic Aromatic Substitution (SNAr) and its subsequent role as a robust signal transducer for High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection[2].

This whitepaper provides an in-depth technical guide on the chemical mechanisms, signal transduction properties, and field-proven experimental protocols for synthesizing and utilizing 1-(2,4-dinitrophenyl)-4-methylpiperidine in quantitative analytical workflows.

Chemical Mechanism of Action: The SNAr Pathway

The formation of 1-(2,4-dinitrophenyl)-4-methylpiperidine is driven by the reaction between 4-methylpiperidine (the target analyte) and 1-fluoro-2,4-dinitrobenzene (FDNB, commonly known as Sanger’s reagent)[3].

The core mechanism is an addition-elimination Nucleophilic Aromatic Substitution (SNAr)[4]:

  • Nucleophilic Attack: The secondary amine nitrogen of 4-methylpiperidine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the FDNB aromatic ring attached to the fluorine atom.

  • Meisenheimer Complex Formation: The attack disrupts the aromaticity of the ring, forming a negatively charged, delocalized intermediate known as a Meisenheimer complex. The two highly electron-withdrawing nitro (-NO2) groups at the ortho and para positions stabilize this intermediate via resonance.

  • Leaving Group Departure: The aromaticity is rapidly restored by the expulsion of the fluoride ion (F-), an excellent leaving group, yielding the stable 1-(2,4-dinitrophenyl)-4-methylpiperidine product and hydrogen fluoride (HF).

SNAr_Mechanism R1 Reactants: 4-Methylpiperidine + 1-Fluoro-2,4-dinitrobenzene M1 Intermediate: Meisenheimer Complex (Delocalized Anion) R1->M1 Nucleophilic Attack (pH 9.0) P1 Product: 1-(2,4-Dinitrophenyl)- 4-methylpiperidine + HF M1->P1 Leaving Group Departure (F-)

Figure 1: SNAr mechanism of 1-(2,4-dinitrophenyl)-4-methylpiperidine formation.

Analytical Mechanism of Action: Signal Transduction

The primary utility of this compound lies in its ability to translate a "silent" molecule into a highly detectable signal. Underivatized 4-methylpiperidine is an aliphatic molecule that only absorbs UV light below 210 nm, a region plagued by severe background noise from solvents and biological matrices.

By covalently attaching the 2,4-dinitrophenyl (DNP) tag, the molecule gains an extended π -electron conjugated system[5]. This structural change induces a massive bathochromic (red) shift and hyperchromic effect, pushing the absorption maximum ( λmax​ ) to the 350–360 nm range. At this wavelength, matrix interferences are virtually eliminated, allowing for highly selective and sensitive trace analysis. Furthermore, the lipophilic nature of the DNP tag drastically improves the molecule's retention and peak shape on reversed-phase C18 HPLC columns.

Quantitative Data Summary
PropertyUnderivatized 4-Methylpiperidine1-(2,4-Dinitrophenyl)-4-Methylpiperidine
Chemical Structure Aliphatic secondary amineAromatic-aliphatic conjugated system
UV-Vis λmax​ < 210 nm (Poor absorption)~350 - 360 nm (Strong absorption)
Molar Extinction Coefficient ( ϵ ) < 50 L·mol −1 ·cm −1 > 15,000 L·mol −1 ·cm −1
HPLC Retention (C18 Column) Low retention (Elutes in void volume)High retention (Hydrophobic DNP tag)
Detection Limit (HPLC-UV) > 100 μ g/mL< 0.1 μ g/mL

Experimental Protocol: Derivatization and HPLC Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and quenching steps to prevent false positives and ensure quantitative reliability.

Reagents Required
  • Analyte: 4-methylpiperidine sample.

  • Internal Standard (IS): 3-methylpiperidine (10 μ g/mL in water).

  • Derivatizing Agent: FDNB (Sanger's Reagent), 10 mg/mL in LC-MS grade acetonitrile.

  • Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.0.

  • Quenching Agent: 0.2 M Glycine in water.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 100 μ L of the 4-methylpiperidine sample into a 1.5 mL amber microcentrifuge tube. Add 50 μ L of the Internal Standard (IS) solution.

  • Buffering: Add 200 μ L of the 0.1 M Sodium Borate buffer (pH 9.0). Vortex for 5 seconds to ensure a homogenous alkaline environment.

  • Derivatization: Add 100 μ L of the FDNB reagent. Seal the tube tightly, vortex, and incubate in a thermomixer at 60°C for 30 minutes in the dark.

  • Quenching: Remove the tube from heat and immediately add 50 μ L of 0.2 M Glycine. Vortex and incubate at room temperature for 10 minutes.

  • HPLC Injection: Centrifuge the mixture at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial and inject 10 μ L onto a reversed-phase C18 column. Monitor absorbance at 350 nm.

Experimental_Workflow S1 1. Sample Prep Spike IS & Buffer (pH 9.0) S2 2. Derivatization Add FDNB Reagent Incubate 60°C, 30 min S1->S2 S3 3. Quenching Add Glycine Neutralize excess FDNB S2->S3 S4 4. HPLC Separation C18 Column, Isocratic Mobile Phase: ACN/Water S3->S4 S5 5. UV Detection Monitor at 350 nm Quantify peak area S4->S5

Figure 2: Workflow for the derivatization and HPLC detection of 4-methylpiperidine.

Causality and Experimental Choices (E-E-A-T)

As an Application Scientist, it is critical to understand why a protocol is structured a certain way. Every step in the aforementioned workflow is dictated by chemical causality to ensure a trustworthy, reproducible assay[6].

  • Why Borate Buffer at pH 9.0? The SNAr mechanism requires the amine to act as a nucleophile, meaning it must be in its deprotonated (free base) form. 4-methylpiperidine has a pKa of ~10.4. While a higher pH would deprotonate more amine, a pH > 10 causes the FDNB reagent to rapidly undergo base-catalyzed hydrolysis into 2,4-dinitrophenol, consuming the reagent before it can react with the target. pH 9.0 strikes the optimal thermodynamic balance between amine nucleophilicity and reagent stability.

  • Why Heat to 60°C? Unlike primary amines which react rapidly with FDNB at room temperature, 4-methylpiperidine is a sterically hindered secondary amine. The thermal energy (60°C) is required to overcome the activation energy barrier necessary to form the bulky Meisenheimer complex intermediate[4].

  • Why Quench with Glycine? FDNB is added in massive molar excess to drive the reaction to completion. If injected directly into the HPLC, this excess FDNB will create a massive, broad peak that can saturate the UV detector and mask the analyte. Glycine (a primary amino acid) acts as a sacrificial nucleophile. It rapidly reacts with leftover FDNB to form DNP-glycine. Because DNP-glycine contains a highly polar carboxylic acid group, it elutes in the void volume of a C18 column, far away from the highly lipophilic 1-(2,4-dinitrophenyl)-4-methylpiperidine peak.

  • The Self-Validating System: The inclusion of 3-methylpiperidine as an Internal Standard (IS) ensures trustworthiness. Because it is structurally nearly identical to the target, it undergoes derivatization at the exact same rate. Any variations in heating temperature, reagent degradation, or HPLC injection volume will affect the target and the IS equally. Quantifying the ratio of the target peak to the IS peak mathematically cancels out these systemic errors.

References

  • Sigma-Aldrich. 1-(2,4-DINITROPHENYL)-4-METHYLPIPERIDINE Product Specifications. Sigma-Aldrich.[Link]

  • Wikipedia. 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent). Wikipedia, The Free Encyclopedia. [Link]

  • Barends, D. M., et al. Pre-column derivatization of aminoglycosides with 1-fluoro-2,4-dinitrobenzene. Semantic Scholar / Journal of Chromatography A.[Link]

  • Jalalizadeh, H., et al. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. MDPI / Scientia Pharmaceutica.[Link]

  • Sdiarticle4. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Sdiarticle4.com. [Link]

Sources

Spectroscopic Data for 1-(2,4-dinitrophenyl)-4-methylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spectroscopic Characterization

The structural confirmation of a newly synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive "fingerprint" of a molecule, revealing details about its atomic connectivity, functional groups, and overall mass. For a molecule like 1-(2,4-dinitrophenyl)-4-methylpiperidine, with its distinct aromatic and aliphatic regions, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

The 2,4-dinitrophenyl (DNP) moiety is a well-known chromophore and is often used as a derivatizing agent for carbonyl compounds.[1][2] Its electron-withdrawing nature significantly influences the electronic environment of the attached piperidine ring, which can be probed effectively by NMR spectroscopy. The 4-methylpiperidine portion, on the other hand, provides characteristic aliphatic signals that are also sensitive to the electronic effects of the DNP group.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 1-(2,4-dinitrophenyl)-4-methylpiperidine. Furthermore, it will outline the standard experimental protocols for its synthesis and spectroscopic analysis, providing a self-validating framework for researchers in the field.

Synthesis and Sample Preparation

The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2,4-dinitrobenzene and 4-methylpiperidine. This reaction is a standard method for the formation of N-aryl piperidines.[3]

Experimental Protocol: Synthesis

A solution of 4-methylpiperidine (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile is treated with 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents). The reaction mixture is stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography on silica gel.

G reagents 4-Methylpiperidine + 1-Fluoro-2,4-dinitrobenzene + Triethylamine reaction Stir at RT or heat reagents->reaction in solvent Ethanol or Acetonitrile solvent->reaction solvent workup Extraction reaction->workup purification Column Chromatography workup->purification product 1-(2,4-Dinitrophenyl)-4-methylpiperidine purification->product

Caption: Synthetic workflow for 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Sample Purity and its Impact on Spectroscopy

It is imperative that the sample be of high purity for accurate spectroscopic analysis. Impurities, such as residual starting materials or by-products, will introduce extraneous signals in the spectra, complicating data interpretation. The purification step is therefore critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2,4-dinitrophenyl)-4-methylpiperidine, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will exhibit signals corresponding to the protons of the dinitrophenyl ring and the 4-methylpiperidine moiety. The electron-withdrawing nitro groups will cause the aromatic protons to be significantly downfield shifted.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3 (Aromatic)~8.7d~2.5
H-5 (Aromatic)~8.3dd~9.5, 2.5
H-6 (Aromatic)~7.4d~9.5
H-2', H-6' (Axial)~3.8d~12
H-2', H-6' (Equatorial)~3.1t~12
H-3', H-5' (Axial)~1.8qd~12, 4
H-3', H-5' (Equatorial)~1.4d~12
H-4'~1.6m
CH₃~1.0d~6.5

Note: Predicted chemical shifts are based on the analysis of similar compounds and may vary depending on the solvent and concentration.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the dinitrophenyl ring will be significantly affected by the nitro groups and the piperidine nitrogen.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Aromatic)~145
C-2 (Aromatic)~138
C-3 (Aromatic)~122
C-4 (Aromatic)~140
C-5 (Aromatic)~128
C-6 (Aromatic)~118
C-2', C-6'~52
C-3', C-5'~34
C-4'~30
CH₃~22

Note: These are estimated chemical shifts and serve as a guide for spectral interpretation.[5]

Experimental Protocol: NMR Spectroscopy

A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for both ¹H and ¹³C NMR. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition Dissolve Sample Dissolve 5-10 mg in CDCl₃ Transfer to Tube Transfer to 5 mm NMR Tube Dissolve Sample->Transfer to Tube Place in Spectrometer Place in Spectrometer Acquire 1H Spectrum Acquire ¹H Spectrum Place in Spectrometer->Acquire 1H Spectrum Acquire 13C Spectrum Acquire ¹³C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Acquire 2D Spectra Acquire 2D Spectra (optional) Acquire 13C Spectrum->Acquire 2D Spectra

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2,4-dinitrophenyl)-4-methylpiperidine will be dominated by the strong absorptions of the nitro groups.

Predicted IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch
~1600StrongAromatic C=C stretch
~1530Very StrongAsymmetric NO₂ stretch
~1340Very StrongSymmetric NO₂ stretch
~1250StrongC-N stretch

Note: The presence of the two strong nitro group absorptions is a key diagnostic feature for this class of compounds.[6]

Experimental Protocol: IR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-(2,4-dinitrophenyl)-4-methylpiperidine, the molecular ion peak and characteristic fragment ions are expected.

Predicted Mass Spectrum

The nominal mass of 1-(2,4-dinitrophenyl)-4-methylpiperidine (C₁₂H₁₅N₃O₄) is 265 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺) at m/z corresponding to its exact mass.

m/z Relative Intensity Putative Fragment
265High[M]⁺
248Medium[M - OH]⁺
219Medium[M - NO₂]⁺
167High[C₆H₃(NO₂)₂N]⁺
98High[C₆H₁₂N]⁺

Note: The fragmentation pattern can provide valuable structural information. The loss of a nitro group and the cleavage of the C-N bond between the rings are expected fragmentation pathways.[7]

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the ions.

G sample Sample Introduction (GC, LC, or Direct Probe) ionization Ionization (EI or ESI) sample->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2,4-dinitrophenyl)-4-methylpiperidine. By combining predictive analysis with established experimental protocols, researchers can confidently approach the synthesis and characterization of this and related compounds. The detailed NMR, IR, and MS data presented herein serve as a valuable reference for spectral interpretation and structural confirmation, ensuring the scientific integrity of future research in this area.

References

  • Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • PubChem. 1-(2,4-Dinitrophenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Riaz, M., et al. (2023). Unraveling the Molecular Structure, Spectroscopic Properties, and Antioxidant Activities of new 2,4-Dinitrophenylhydrazone Derivatives through a Comprehensive Investigation. ResearchGate. Available from: [Link]

  • Mateeva, N. (2024). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. American Chemical Society. Available from: [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank. Available from: [Link]

  • NIST. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

Sources

The Discovery, Synthesis, and Application of 1-(2,4-Dinitrophenyl)-4-methylpiperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The compound 1-(2,4-dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) represents a critical intersection between classical analytical derivatization and modern medicinal chemistry[1].

The history of this molecule is inextricably linked to Frederick Sanger’s groundbreaking work in 1945. Sanger originally introduced 1-fluoro-2,4-dinitrobenzene (FDNB, now known as Sanger's Reagent) to identify N-terminal amino acids in insulin[2]. Over the decades, as analytical demands evolved, drug development professionals faced a persistent challenge: the detection and quantification of volatile, UV-transparent aliphatic secondary amines, such as 4-methylpiperidine.

By repurposing Sanger's reagent, chemists discovered that reacting 4-methylpiperidine with FDNB yields a highly stable, strongly chromophoric derivative[2]. Today, 1-(2,4-dinitrophenyl)-4-methylpiperidine is not only utilized as a standardized analytical reference material[1] but its core structural scaffold has also been investigated in the discovery of Monoacylglycerol Lipase (MAGL) inhibitors, where the electron-deficient dinitrophenyl ring interacts with critical enzyme residues[3].

Mechanistic Causality: The SNAr Reaction

As an application scientist, I emphasize that successful derivatization is never accidental; it is governed by strict electronic and steric causality. The formation of 1-(2,4-dinitrophenyl)-4-methylpiperidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Nucleophilic Attack: The secondary amine of 4-methylpiperidine acts as the nucleophile. Despite the steric hindrance of the piperidine ring, the secondary nitrogen is highly nucleophilic.

  • The Meisenheimer Complex: The nucleophile attacks the C1 position of FDNB. This is the rate-determining step. The extreme electron-withdrawing nature of the two nitro groups (-NO₂) at the ortho and para positions stabilizes the resulting anionic intermediate (Meisenheimer complex) via resonance.

  • Leaving Group Departure: Fluoride is expelled. While the C-F bond is exceptionally strong, fluorine's high electronegativity inductively stabilizes the transition state, making FDNB a vastly superior electrophile compared to its chlorinated analogs.

SNAr_Mechanism A 4-Methylpiperidine (Nucleophile) C Meisenheimer Complex (Transition State) A->C Attack at C1 B Sanger's Reagent (Electrophile) B->C D 1-(2,4-Dinitrophenyl)- 4-methylpiperidine C->D Loss of F⁻

Fig 1: SNAr mechanism forming 1-(2,4-dinitrophenyl)-4-methylpiperidine via a Meisenheimer complex.

Self-Validating Experimental Protocol

In high-throughput analytical environments, workflows must be self-validating. The following protocol for synthesizing 1-(2,4-dinitrophenyl)-4-methylpiperidine provides real-time optical feedback, eliminating the immediate need for orthogonal testing to confirm bond formation.

Reagents Required
  • 4-Methylpiperidine (Analyte/Substrate)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Solvent Selection: Dissolve 1.0 mmol of 4-methylpiperidine in 5 mL of anhydrous MeCN. Causality: MeCN is a polar aprotic solvent. It poorly solvates the nucleophile, thereby artificially inflating the amine's reactivity and accelerating the SNAr reaction.

  • Acid Scavenging: Add 1.5 mmol of TEA to the solution. Causality: As the reaction proceeds, hydrofluoric acid (HF) is generated. If left unneutralized, HF will protonate the remaining 4-methylpiperidine, destroying its nucleophilicity and stalling the reaction. TEA acts as a non-nucleophilic base to scavenge the proton.

  • Electrophilic Addition: Slowly add 1.1 mmol of FDNB.

  • Self-Validation (Optical Monitoring): Incubate the mixture at 25°C for 30 minutes. The reaction is self-validating: aliphatic amines are UV-transparent, but upon covalent bonding to the dinitrophenyl ring, an intramolecular charge transfer occurs[4]. The solution will visually shift from colorless to deep yellow.

  • Detection: Analyze the crude mixture via UV-Vis or LC-MS. Successful derivatization is confirmed by the sudden appearance of strong chromophoric signals at 345 nm and 405 nm [2].

Analytical Workflow and Drug Discovery Applications

The primary utility of 1-(2,4-dinitrophenyl)-4-methylpiperidine lies in its robust spectroscopic signature. By tagging the volatile 4-methylpiperidine, we increase its molecular weight, decrease its volatility, and render it highly visible to UV and Chiroptical sensing detectors[2].

Furthermore, the 2,4-dinitrophenyl-piperidine structural motif has gained traction in medicinal chemistry. Recent pharmacological evaluations have identified related dinitroaryl derivatives as potent, irreversible inhibitors of Monoacylglycerol Lipase (MAGL), a critical enzyme in endocannabinoid signaling[3]. The electron-deficient nature of the dinitrophenyl group allows it to interact uniquely with Cys208 and Cys242 residues in the target enzyme[3].

Analytical_Workflow S1 Sample Prep (Amine Extraction) S2 Derivatization (FDNB + TEA) S1->S2 Isolation S3 Chromatography (HPLC / SFC) S2->S3 Chromophore Tagging S4 Detection (UV-Vis 345/405nm) S3->S4 Elution

Fig 2: Analytical workflow for the derivatization and detection of aliphatic secondary amines.

Quantitative Data Summary

To facilitate rapid assay development and reference, the physicochemical and spectroscopic properties of the compound are summarized below.

ParameterSpecification
Chemical Name 1-(2,4-dinitrophenyl)-4-methylpiperidine
CAS Registry Number 60212-38-6[1]
Molecular Formula C₁₂H₁₅N₃O₄[1]
Molecular Weight 265.27 g/mol [1]
Spectroscopic Signature UV-Vis λmax ≈ 345 nm, 405 nm[2]
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)
Primary Utility Analytical Derivatization, MAGL Inhibitor Scaffold[3]

Sources

1-(2,4-Dinitrophenyl)-4-methylpiperidine: Synthesis, Mechanistic Profiling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) is a highly conjugated, electron-deficient aromatic amine derivative[1][2]. In modern chemical research and drug development, this compound serves a dual, highly critical purpose. First, it acts as a stable, UV-active reference standard and derivative for the trace high-performance liquid chromatography (HPLC) analysis of secondary amines[3]. Second, it functions as a structurally tunable model substrate in advanced photoredox-catalyzed dealkylative substitution methodologies[4].

As a Senior Application Scientist, understanding the causality behind the formation and utility of this compound is paramount. This whitepaper deconstructs the nucleophilic aromatic substitution (SNAr) mechanics that govern its synthesis, details self-validating experimental protocols for both preparative and analytical workflows, and provides a comprehensive spectral data profile.

Chemical Identity & Physical Properties

To establish a rigorous baseline for synthesis and analysis, the fundamental physicochemical properties of 1-(2,4-dinitrophenyl)-4-methylpiperidine are summarized below. The compound typically presents as a crystalline yellow solid due to the highly delocalized π -electron system extending from the piperidine nitrogen through the dinitrophenyl ring[4].

PropertyValue
Chemical Name 1-(2,4-Dinitrophenyl)-4-methylpiperidine
CAS Registry Number 60212-38-6[1]
Molecular Formula C12H15N3O4[2]
Molecular Weight 265.27 g/mol [1]
Appearance Yellow solid[4]
Melting Point 84–86 °C[4]

Mechanistic Causality: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine is a classic demonstration of the SNAr mechanism. The reaction typically employs 1-fluoro-2,4-dinitrobenzene (FDNB) , historically known as Sanger's Reagent, as the electrophile, and 4-methylpiperidine as the nucleophile[3][5].

The Causality of Reagent Selection
  • The Electrophile (FDNB): Fluorine is highly electronegative, creating a strong partial positive charge ( δ+ ) on the ipso-carbon. More importantly, the ortho- and para-nitro groups exert a profound inductive and resonance electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making it highly susceptible to nucleophilic attack[5].

  • The Intermediate: The nucleophilic attack by the secondary amine lone pair disrupts aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

  • The Leaving Group: While fluorine is a poor leaving group in aliphatic SN2 reactions, it is the optimal leaving group in SNAr reactions. The rate-determining step is the formation of the Meisenheimer complex; the subsequent expulsion of the fluoride ion is fast and restores the thermodynamic stability of the aromatic ring[5].

SNAr_Mechanism FDNB 1-Fluoro-2,4-dinitrobenzene (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) FDNB->Complex Nucleophilic Attack Amine 4-Methylpiperidine (Nucleophile) Amine->Complex Product 1-(2,4-Dinitrophenyl)- 4-methylpiperidine Complex->Product Fluoride Expulsion Byproduct Hydrogen Fluoride (Scavenged by Base) Complex->Byproduct

Caption: SNAr mechanism forming 1-(2,4-dinitrophenyl)-4-methylpiperidine via a Meisenheimer complex.

Applications in Advanced Methodologies

Pre-Column HPLC Derivatization

Aliphatic secondary amines like 4-methylpiperidine lack a native chromophore, rendering standard UV-Vis detection virtually impossible at trace levels. Derivatization with FDNB installs a 2,4-dinitrophenyl moiety, which acts as a powerful chromophore[3].

  • Optical Enhancement: The derivative exhibits a massive molar extinction coefficient ( ϵ>10,000 ) at 254 nm and 340 nm, enabling nanogram-level detection limits.

  • Chromatographic Resolution: The addition of the aromatic ring significantly increases the hydrophobicity of the highly polar amine, drastically improving its retention, peak shape, and resolution on reversed-phase (e.g., C18) HPLC columns[3].

Photoredox Catalysis Substrate

In recent catalytic advancements, 1-(2,4-dinitrophenyl)-4-methylpiperidine acts as a robust substrate for photoredox-catalyzed dealkylative aromatic halogen substitutions. The strong electron-withdrawing nature of the dinitrophenyl group activates the adjacent amine C-N bonds. Under visible-light irradiation with appropriate photocatalysts, it serves as an excellent model for studying single-electron transfer (SET) dynamics and the generation of radical-cation intermediates[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: Preparative Synthesis (Yield: ~86%)

Reference Grounding: Adapted from photoredox substrate preparation standards[4].

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-fluoro-2,4-dinitrobenzene in anhydrous acetonitrile (0.5 M concentration).

  • Nucleophile Addition: Slowly add 1.2 equivalents of 4-methylpiperidine dropwise at 0 °C. Causality: The slight excess ensures complete consumption of the electrophile. The low temperature controls the exothermic Meisenheimer complex formation.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) or anhydrous K2CO3. Causality: The base scavenges the liberated hydrogen fluoride (HF), preventing the protonation of 4-methylpiperidine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Incubation & Validation: Stir the mixture at room temperature for 4 hours. Validation Step: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the high-Rf FDNB spot and the appearance of a bright yellow, lower-Rf product spot confirms conversion.

  • Workup: Quench with distilled water and extract three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the yellow solid product[4].

Protocol B: Trace Derivatization for HPLC-UV Analysis

Reference Grounding: Pre-column derivatization standards[3].

  • Sample Preparation: Isolate the aqueous sample containing trace 4-methylpiperidine.

  • Alkalinization: Dilute the sample 1:1 with 0.1 M sodium tetraborate buffer (pH 9.0). Causality: A pH of 9.0 ensures the secondary amine remains entirely deprotonated (free base form), maximizing its nucleophilicity for the SNAr reaction[3].

  • Derivatization: Add a 5-fold molar excess of FDNB dissolved in acetonitrile. Incubate at 40 °C for 60 minutes in the dark.

  • Quenching & Extraction: Acidify the mixture to pH 4.0 using 1 M HCl to stop the reaction. Extract the derivatized product into dichloromethane. Causality: Extraction removes unreacted aqueous buffer salts and isolates the highly hydrophobic dinitrophenyl derivative, ensuring a clean baseline during reversed-phase HPLC.

  • Analysis: Evaporate the organic layer, reconstitute in the HPLC mobile phase (e.g., Acetonitrile/Water), and inject. Monitor absorbance at 340 nm[3].

HPLC_Workflow Prep 1. Sample Preparation (Extract Secondary Amines) Buffer 2. Alkalinization (Borate Buffer, pH 9.0) Prep->Buffer React 3. Derivatization (Add 2,4-DNFB, Incubate 40°C) Buffer->React Quench 4. Quenching & Extraction (Acidify & Extract to Organic) React->Quench Analyze 5. HPLC-UV Analysis (Detect at 340 nm) Quench->Analyze

Caption: Pre-column HPLC derivatization workflow for trace amine detection using 2,4-DNFB.

Quantitative Data & Spectral Characterization

Thorough spectral characterization is required to validate the structural integrity of the synthesized 1-(2,4-dinitrophenyl)-4-methylpiperidine. The following Nuclear Magnetic Resonance (NMR) data confirms the successful SNAr coupling and the preservation of the piperidine ring structure[4].

NMR Spectral Summary (CDCl3)
NucleusFrequencyChemical Shift ( δ , ppm) & MultiplicityAssignment / Structural Correlation
1 H NMR 300 MHz8.70 (d, J = 2.7 Hz, 1H)Aromatic proton adjacent to NO 2​ (C3)
1 H NMR 300 MHz8.23 (dd, J = 9.4, 2.7 Hz, 1H)Aromatic proton (C5)
1 H NMR 300 MHz7.09 (d, J = 9.4 Hz, 1H)Aromatic proton adjacent to piperidine (C6)
1 H NMR 300 MHz3.45 (m, 2H), 3.11 (m, 2H)Equatorial/Axial piperidine CH 2​ adjacent to N
1 H NMR 300 MHz1.76–1.82 (m, 3H), 1.39 (m, 2H)Piperidine backbone CH 2​ and CH
1 H NMR 300 MHz1.03 (d, J = 6.4 Hz, 3H)Terminal methyl group (CH 3​ )
13 C NMR 75 MHz149.7, 137.3, 137.2, 128.0, 123.9, 119.2Aromatic carbons (C1-C6 of dinitrophenyl ring)
13 C NMR 75 MHz51.2, 33.6, 30.2Piperidine ring carbons
13 C NMR 75 MHz21.6Methyl carbon

References

  • National Institutes of Health (NIH). "Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines". nih.gov.[Link][4]

  • Simon Fraser University (SFU). "A simple HPLC method for the determination of 2,4-dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid". Summit Research Repository.[Link]

  • ResearchGate. "Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in water in oil microemulsions". researchgate.net.[Link][5]

  • Science Domain International (SDI). "Derivatizing Reagents For Detection Of Organic Compounds By HPLC". sdiarticle4.com. [Link][3]

Sources

Methodological & Application

Application Note: Synthesis and Utility of 1-(2,4-Dinitrophenyl)-4-methylpiperidine in Organic Synthesis and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the strategic derivatization of secondary amines is a critical workflow. 1-(2,4-Dinitrophenyl)-4-methylpiperidine (CAS 60212-38-6) represents a highly versatile intermediate. Originally conceptualized through the lens of Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB) chemistry for amino acid tagging[1], the 2,4-dinitrophenyl (DNP) derivatization of 4-methylpiperidine serves dual purposes. Analytically, it transforms a non-chromophoric aliphatic amine into a highly UV-active species for HPLC monitoring[2]. Synthetically, it acts as a robust precursor for polyfunctionalized benzimidazole scaffolds and serves as a model substrate in photoredox-catalyzed dealkylative amination studies[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic synthetic steps, focusing heavily on the causality of experimental design. Understanding why specific reagents and conditions are selected ensures that your workflows are reproducible, scalable, and scientifically sound.

Mechanistic Insights: The SNAr Derivatization (E-E-A-T)

The formation of 1-(2,4-dinitrophenyl)-4-methylpiperidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Electrophilic Activation & Leaving Group Dynamics: The two strongly electron-withdrawing nitro groups at the ortho and para positions of FDNB drastically lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr. The highly electronegative fluorine atom strongly polarizes the C-F bond via inductive effects, accelerating the rate-determining step—the nucleophilic attack of the amine to form the anionic Meisenheimer complex.

  • Steric Considerations: 4-Methylpiperidine is an ideal nucleophile. The methyl group at the 4-position occupies an equatorial position, imparting lipophilicity to the resulting molecule without introducing steric hindrance at the nucleophilic nitrogen center (a common failure point when using 2-methylpiperidine).

Synthetic Utility Workflows

  • Analytical Standard Generation: The resulting DNP-amine exhibits strong absorption maxima at ~345 nm and ~410 nm, allowing for highly sensitive detection in LC-MS and UV-Vis workflows[1].

  • Benzimidazole API Precursor: The nitro groups can be catalytically reduced to yield 1-(2,4-diaminophenyl)-4-methylpiperidine. This diamine is a privileged building block, undergoing cyclocondensation with carboxylic acids to form benzimidazole derivatives—a core pharmacophore in numerous antihistamines and kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Design Philosophy: Every protocol must be a self-validating system. In-process controls (IPCs) are embedded to verify success before proceeding.

Protocol 1: SNAr Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Objective: Achieve quantitative derivatization of 4-methylpiperidine using FDNB.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-methylpiperidine (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

    • Causality: Acetonitrile is chosen over ethanol to prevent competitive nucleophilic attack by ethoxide/ethanol on the highly reactive FDNB[2].

  • Base Addition: Add triethylamine (Et3N) (12.0 mmol, 1.2 eq) to the solution.

    • Causality: Et3N acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation of the unreacted 4-methylpiperidine, which would stall the reaction.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add a solution of 1-fluoro-2,4-dinitrobenzene (10.5 mmol, 1.05 eq) in acetonitrile (10 mL) over 15 minutes.

    • Self-Validation: The solution will immediately turn deep yellow/orange, indicating the formation of the Meisenheimer complex and subsequent product.

  • Reaction & Workup: Remove the ice bath and stir at 25 °C for 30 minutes. Quench with water (30 mL) to precipitate the highly hydrophobic product. Filter the yellow crystalline solid, wash with cold water, and dry under a vacuum.

Protocol 2: Catalytic Hydrogenation to Diamine Intermediate

Objective: Reduce the DNP derivative to 1-(2,4-diaminophenyl)-4-methylpiperidine for downstream API synthesis.

  • Setup: Dissolve 1-(2,4-dinitrophenyl)-4-methylpiperidine (5.0 mmol) in MS-grade methanol (30 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg).

    • Causality: Pd/C under H2 gas provides a clean reduction without the heavy metal waste associated with Fe/HCl or SnCl2 reductions.

  • Hydrogenation: Purge the vessel with argon, then introduce H2 gas (1 atm via balloon or 30 psi via Parr shaker). Stir vigorously for 4 hours.

    • Self-Validation: The deep yellow color of the starting material will completely dissipate, yielding a colorless solution, confirming the destruction of the dinitro chromophore.

  • Isolation: Filter the mixture through a pad of Celite under an argon atmosphere to remove the Pd/C.

    • Critical Insight: The resulting diamine is highly susceptible to atmospheric oxidation. It must be concentrated in vacuo and immediately subjected to the next cyclocondensation step.

Data Presentation

Table 1: Physicochemical Properties of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

PropertyValueClinical/Analytical Relevance
CAS Number 60212-38-6Unique identifier for sourcing
Molecular Formula C12H15N3O4-
Molecular Weight 265.27 g/mol -
Appearance Yellow crystalline solidVisual indicator of successful SNAr
UV Maxima (λmax) ~345 nm, ~410 nmEnables highly sensitive HPLC-UV detection[1]
LogP (Predicted) ~3.6High lipophilicity aids in reversed-phase LC retention

Table 2: Optimization of SNAr Derivatization Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
Water/BorateNaOH254.065%Poor solubility of the lipophilic 4-methylpiperidine.
EthanolEt3N252.082%Competitive nucleophilic attack by solvent on FDNB.
DMFK2CO3251.095%Excellent yield, but high boiling point complicates workup.
Acetonitrile Et3N 25 0.5 >98% Optimal solubility; non-nucleophilic; easy precipitation.

Mandatory Visualization: Synthetic Workflow & Causality Pathway

G A 4-Methylpiperidine + FDNB B SNAr Reaction (Et3N, MeCN, 25°C) A->B Electrophilic Activation C 1-(2,4-Dinitrophenyl)- 4-methylpiperidine (Yellow Solid) B->C Quantitative Yield (>98%) D Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D Chromophore Destruction E 1-(2,4-Diaminophenyl)- 4-methylpiperidine D->E Clean Reduction (Colorless) F Cyclocondensation (R-COOH, Heat) E->F Inert Atmosphere Required G Benzimidazole Derivatives (APIs) F->G Scaffold Synthesis

Synthetic workflow from 4-methylpiperidine to benzimidazole APIs via a DNP intermediate.

References

  • Title: Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: ResearchGate (SDI Article) URL: [Link]

Sources

1-(2,4-dinitrophenyl)-4-methylpiperidine as a derivatizing agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The 1-(2,4-Dinitrophenyl)-4-methylpiperidine Derivatization System for Peptide API Analysis

Executive Summary

In solid-phase peptide synthesis (SPPS), piperidine has traditionally been the standard reagent for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. However, due to its classification as a DEA List I controlled substance, pharmaceutical manufacturers have increasingly adopted 4-methylpiperidine (4-MP) as a greener, unregulated alternative that offers identical deprotection efficiency [1][2].

The regulatory shift introduces a new analytical challenge: quantifying residual 4-MP in the final peptide Active Pharmaceutical Ingredient (API) to meet ICH Q3A guidelines. Because 4-MP is a secondary aliphatic amine lacking a strong chromophore, direct UV detection at trace levels (ppm) is impossible. To overcome this, analytical chemists utilize 1-(2,4-dinitrophenyl)-4-methylpiperidine as a derivatization target . By reacting residual 4-MP with 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent), the amine is converted into a highly conjugated, UV-active derivative, enabling robust quantitation via HPLC-UV [3].

Mechanistic Rationale & Chemical Causality

The conversion of 4-MP to 1-(2,4-dinitrophenyl)-4-methylpiperidine relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism.

  • Nucleophilic Activation: The reaction must be buffered at pH 9.0. The pKa​ of 4-MP is approximately 10.8. At pH 9.0, a sufficient fraction of the amine exists in its deprotonated, free-base form to act as a nucleophile, while avoiding the excessive alkaline hydrolysis of FDNB that occurs at pH > 10.

  • Electrophilic Susceptibility: FDNB is highly activated by two strongly electron-withdrawing nitro groups at the ortho and para positions. The fluoride ion acts as an excellent leaving group.

  • Thermal Kinetics: The steric hindrance imparted by the methyl group on the piperidine ring slows the SN​Ar kinetics compared to primary amines. Heating the reaction to 60 °C provides the necessary activation energy to drive the derivatization to >99% completion within 30 minutes.

ReactionPathway 4 4 MP 4-Methylpiperidine (Analyte) SNAr Nucleophilic Aromatic Substitution (60°C) MP->SNAr FDNB 1-Fluoro-2,4-dinitrobenzene (Derivatizing Agent) FDNB->SNAr Base Borate Buffer pH 9.0 (Deprotonation) Base->SNAr Product 1-(2,4-dinitrophenyl)-4-methylpiperidine (UV-Active, λ=360 nm) SNAr->Product Primary Pathway

Reaction pathway for the FDNB derivatization of 4-methylpiperidine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST), blank evaluations, and matrix spike recoveries to isolate the causality of any analytical failures.

Reagents & Materials
  • Analyte Standard: 4-Methylpiperidine (Purity ≥ 99.0%)

  • Derivatizing Agent: 1-Fluoro-2,4-dinitrobenzene (FDNB), 10 mg/mL in Acetonitrile

  • Buffer: 0.1 M Sodium Borate Buffer, adjusted to pH 9.0 with 0.1 M NaOH

  • Quenching Agent: 0.1 M Hydrochloric Acid (HCl)

  • Diluent: 50:50 Water:Acetonitrile (v/v)

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the Peptide API into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes to ensure complete extraction of residual 4-MP from the peptide matrix.

  • Pre-Column Derivatization: Transfer 1.0 mL of the sample solution into a 5 mL amber glass vial (FDNB is light sensitive). Add 1.0 mL of the pH 9.0 Borate Buffer and 0.5 mL of the FDNB reagent.

  • Thermal Incubation: Cap the vial tightly and incubate in a water bath at 60 °C for exactly 30 minutes. Causality: Strict time-temperature control prevents the formation of secondary degradation products while ensuring complete conversion.

  • Reaction Quenching: Remove the vial from the bath and immediately add 0.5 mL of 0.1 M HCl. Causality: Lowering the pH to ~3.0 protonates any unreacted 4-MP, instantly halting the SN​Ar reaction and stabilizing the 1-(2,4-dinitrophenyl)-4-methylpiperidine derivative for HPLC analysis.

  • Filtration: Filter the quenched solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Prep 1. Sample Preparation Dissolve API in Water/ACN Deriv 2. Pre-Column Derivatization Add FDNB + Borate Buffer (30 min, 60°C) Prep->Deriv Quench 3. Reaction Quenching Add 0.1M HCl to stabilize derivative Deriv->Quench Analysis 4. HPLC-UV Analysis Isolate & Quantify at 360 nm Quench->Analysis

Analytical workflow for the quantitation of residual 4-methylpiperidine.

HPLC Method Parameters & Data Presentation

Because 1-(2,4-dinitrophenyl)-4-methylpiperidine is highly hydrophobic, a reversed-phase C18 column is ideal for separating the target derivative from polar peptide fragments and the FDNB hydrolysis byproduct, 2,4-dinitrophenol (DNP-OH).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3 µm particle size

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm (Optimal for the DNP chromophore)

  • Injection Volume: 20 µL

Table 1: Mobile Phase Gradient Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.08020
5.08020
15.04060
20.01090
25.01090
26.08020
35.08020

Method Validation & System Suitability

To ensure the protocol is self-validating, the following parameters must be evaluated prior to sample analysis.

Table 2: System Suitability and Validation Parameters

ParameterSpecificationScientific Rationale
Blank Evaluation No peaks at target RTValidates that the DNP-OH byproduct (from FDNB hydrolysis) does not co-elute with the target derivative.
System Suitability (SST) Tailing Factor ≤ 1.5Plates (N) ≥ 5000Confirms column efficiency and optimal peak symmetry for accurate integration of the 4-MP derivative.
Linearity (R²) ≥ 0.999 (1 - 50 ppm)Ensures proportional UV response across the expected range of residual 4-MP in the API.
Spike Recovery 90% - 110%A known amount of 4-MP is spiked into the API matrix. Validates the absence of matrix-induced signal suppression.
Limit of Quantitation ≤ 3.0 ppmEnsures the method is sensitive enough to meet ICH Q3A reporting thresholds for organic impurities.

Troubleshooting & Causality

  • Low Spike Recovery / Incomplete Derivatization: Check the pH of the Borate Buffer. If the pH drops below 8.5, the equilibrium shifts toward the protonated 4-MP ( pKa​ ~10.8), rendering it non-nucleophilic. Re-adjust the buffer to strictly pH 9.0.

  • Interfering Peaks near the Target Analyte: Peptide APIs may contain residual primary amino acids or truncated sequences that also react with FDNB. If co-elution occurs, flatten the gradient slope between 10 and 15 minutes to increase the resolution between the highly hydrophobic 1-(2,4-dinitrophenyl)-4-methylpiperidine and the more polar peptide-DNP derivatives.

  • Excessive Baseline Drift at 360 nm: Ensure the FDNB reagent is freshly prepared. Over time, moisture in the acetonitrile will hydrolyze FDNB into 2,4-dinitrophenol, consuming the reagent and creating massive solvent front peaks that disrupt the baseline.

References

  • Hachmann, J.; Lebl, M. "Alternative to piperidine in Fmoc solid-phase synthesis." Journal of Combinatorial Chemistry, 2006.[Link]

  • Luna, O. et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 2016.[Link]

  • Barends, D. M. et al. "Pre-column derivatization of aminoglycosides with 1-fluoro-2,4-dinitrobenzene." Journal of Chromatography A, 1985.[Link]

protocol for derivatization with 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Column Derivatization of 4-Methylpiperidine with Sanger’s Reagent for HPLC-UV Analysis

Executive Summary

4-Methylpiperidine is a critical secondary amine building block in pharmaceutical synthesis. Because it lacks a native chromophore, direct high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is analytically blind to this compound. This application note details a field-proven, self-validating protocol for the pre-column derivatization of 4-methylpiperidine using 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent). The reaction yields 1-(2,4-dinitrophenyl)-4-methylpiperidine, introducing a strong chromophore that enables highly sensitive UV detection at 360 nm[1].

Mechanistic Grounding: The Chemistry of FDNB Derivatization

As a Senior Application Scientist, I cannot overstate the importance of understanding the underlying reaction kinetics before executing a protocol. The derivatization of 4-methylpiperidine with FDNB relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism[2].

FDNB acts as a potent electrophile because its two highly electron-withdrawing nitro groups (at the ortho and para positions) activate the aromatic ring and stabilize the intermediate Meisenheimer complex[3]. The secondary amine of 4-methylpiperidine acts as the nucleophile, attacking the fluorine-bearing carbon to form the stable 1-(2,4-dinitrophenyl)-4-methylpiperidine product.

Causality of Experimental Conditions:

  • Buffer Selection (pH 9.0): The pKa of 4-methylpiperidine is approximately 10.8. While a higher pH would increase the concentration of the highly nucleophilic (deprotonated) amine, it would also exponentially accelerate the hydrolysis of the FDNB reagent into 2,4-dinitrophenol (DNP-OH), an interfering byproduct[4]. A borate buffer at pH 9.0 strikes the optimal thermodynamic balance: it provides enough deprotonated amine to drive the reaction forward via Le Chatelier's principle while minimizing reagent degradation.

  • Temperature (60°C): The steric hindrance of the methyl group on the piperidine ring slightly retards the nucleophilic attack. Heating the reaction to 60°C overcomes this activation energy barrier, ensuring quantitative conversion within 45 minutes[3].

Mechanism R1 4-Methylpiperidine (Nucleophile) I1 Meisenheimer Complex (Transition State) R1->I1 R2 1-Fluoro-2,4-dinitrobenzene (Electrophile) R2->I1 P1 1-(2,4-Dinitrophenyl)- 4-methylpiperidine I1->P1 P2 Hydrogen Fluoride (Leaving Group) I1->P2

SNAr mechanism forming 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Experimental Protocol

Required Reagents & Equipment
  • Analyte: 4-Methylpiperidine standard.

  • Derivatizing Agent: 1-Fluoro-2,4-dinitrobenzene (FDNB, ≥99.0% HPLC grade)[1].

  • Buffer: 0.1 M Sodium borate buffer (pH 9.0).

  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Quenching Agent: 1 M Hydrochloric acid (HCl).

  • Equipment: 2 mL amber HPLC vials, vortex mixer, and a thermomixer/heating block.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 50 mM solution of FDNB in anhydrous acetonitrile. (Caution: FDNB is a skin sensitizer and toxic; handle exclusively in a fume hood[1]).

  • Sample Preparation: Dissolve the 4-methylpiperidine sample in 0.1 M borate buffer (pH 9.0) to achieve a target concentration range of 1–100 µg/mL.

  • Reaction Initiation: In a 2 mL amber HPLC vial, combine 500 µL of the buffered sample with 500 µL of the FDNB reagent solution. Vortex for 10 seconds to ensure absolute homogeneity.

  • Incubation: Place the vial in a thermomixer set to 60°C and incubate for 45 minutes. The reaction must be protected from ambient light, as the DNP derivative is mildly photosensitive.

  • Quenching: Remove the vial from the heat and immediately add 50 µL of 1 M HCl.

    • Causality: Acidification instantly protonates any remaining unreacted 4-methylpiperidine, terminating the reaction. It also stabilizes the 1-(2,4-dinitrophenyl)-4-methylpiperidine product for injection[3].

  • Analysis: Inject 10 µL of the quenched mixture into the HPLC system.

Workflow N1 Sample Prep (Buffer pH 9.0) N2 FDNB Addition (Acetonitrile) N1->N2 N3 Incubation (60°C, 45 min) N2->N3 N4 Quenching (1 M HCl) N3->N4 N5 HPLC-UV (λ=360 nm) N4->N5

Step-by-step pre-column derivatization workflow for HPLC-UV analysis.

Self-Validating System: Ensuring Analytical Integrity

A robust protocol must be self-diagnosing. To guarantee analytical integrity, the following controls must be integrated into every sequence:

  • Reagent Blank (Negative Control): Process 500 µL of borate buffer (without 4-methylpiperidine) with the FDNB reagent. This identifies the retention time of the hydrolyzed byproduct, 2,4-dinitrophenol (DNP-OH). It is critical to verify that DNP-OH does not co-elute with the target analyte[4].

  • Internal Standard (ISTD): Spike the sample with a structurally similar secondary amine, such as 3-methylpiperidine, prior to derivatization. The constant peak area ratio between 4-methylpiperidine and the ISTD validates that the derivatization efficiency is uniform across all samples, automatically compensating for matrix effects or volumetric errors.

  • System Suitability: The chromatographic resolution ( Rs​ ) between the DNP-OH peak and the 1-(2,4-dinitrophenyl)-4-methylpiperidine peak must be ≥2.0 .

Quantitative Performance Metrics

When executing this protocol using a standard reverse-phase HPLC setup (C18 column, Acetonitrile/Water mobile phase), the following analytical parameters should be expected.

ParameterExpected ValueAnalytical Significance
Detection Wavelength ( λmax​ ) 360 nmOptimal absorption for the DNP chromophore; avoids baseline noise from organic solvents.
Linearity ( R2 ) > 0.999Demonstrates quantitative conversion across the 1–100 µg/mL range.
Limit of Detection (LOD) ~0.05 µg/mLHigh sensitivity achieved due to the high molar absorptivity of the DNP group.
Limit of Quantitation (LOQ) ~0.15 µg/mLThe lowest concentration reliably quantified with an RSD < 10%.
Derivatization Recovery 98% – 102%Validated by the internal standard (e.g., 3-methylpiperidine).
Derivative Stability > 48 hoursPost-quenching stability at 4°C in the autosampler.

References

  • Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology."[2] URL:

  • MilliporeSigma. "1-Fluoro-2,4-dinitrobenzene for HPLC derivatization, LiChropur."[1] URL:

  • ResearchGate. "Derivatizing Reagents for Detection of Organic Compounds By HPLC."[4] URL:

  • Chemistry LibreTexts. "Derivatization."[3] URL:

Sources

Application Note: Synthesis, Mechanistic Profiling, and Utility of 1-(2,4-Dinitrophenyl)-4-methylpiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

In medicinal chemistry and drug metabolism studies, the 4-methylpiperidine moiety is a ubiquitous pharmacophore found in numerous neuroactive and antimicrobial agents. However, secondary aliphatic amines lack strong chromophores, making direct UV-Vis or fluorescence tracking during high-throughput screening and pharmacokinetic profiling challenging.

1-(2,4-Dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) serves as a critical analytical standard and synthetic intermediate. By covalently linking the electron-deficient 2,4-dinitrophenyl (DNP) group to the piperidine nitrogen, researchers achieve two goals:

  • Analytical Derivatization: The DNP group acts as a robust chromophore (absorbing strongly at ~350 nm), enabling precise HPLC-UV quantification of 4-methylpiperidine feedstocks.

  • Methodological Benchmarking: The compound is utilized as a standard product for evaluating novel C–N bond formation methodologies, most notably in modern visible-light photoredox catalysis involving the dealkylative arylation of tertiary amines[1].

Chemical Profiling & Quantitative Data

The physical and spectroscopic properties of 1-(2,4-dinitrophenyl)-4-methylpiperidine provide a self-validating fingerprint for synthetic confirmation. The following data summarizes the quantitative metrics of the pure compound isolated as a yellow solid[2].

Property / ParameterValue / Description
Chemical Name 1-(2,4-Dinitrophenyl)-4-methylpiperidine
CAS Number 60212-38-6
Molecular Formula C₁₂H₁₅N₃O₄
Molecular Weight 265.27 g/mol
Appearance Yellow solid[2]
Melting Point 84–86 °C[2]
¹H NMR (300 MHz, CDCl₃) δ 8.70 (d, J = 2.7 Hz, 1H), 8.23 (dd, J = 9.4, 2.7 Hz, 1H), 7.09 (d, J = 9.4 Hz, 1H), 3.45 (m, 2H), 3.11 (m, 2H), 1.76–1.82 (m, 3H), 1.39 (m, 2H), 1.03 (d, J = 6.4 Hz, 3H)[2].
¹³C NMR (75 MHz, CDCl₃) δ 149.7, 137.3, 137.2, 128.0, 123.9, 119.2, 51.2, 33.6, 30.2, 21.6[2].

Mechanistic Pathways: Causality in Experimental Design

To synthesize this compound, researchers typically employ one of two distinct mechanistic pathways. Understanding the causality behind these conditions is critical for troubleshooting and scale-up.

Pathway A: Classical Nucleophilic Aromatic Substitution (SₙAr)

The "Why": Standard SₙAr reactions require highly activated electrophiles. In 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), the highly electronegative fluorine atom and the strongly electron-withdrawing ortho and para nitro groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates the attack of the 4-methylpiperidine lone pair, forming a stabilized Meisenheimer complex before fluoride elimination.

Pathway B: Photoredox-Catalyzed Dealkylative Substitution

The "Why": A modern, paradigm-shifting approach involves generating the DNP-piperidine derivative from a tertiary amine (e.g., N-alkyl-4-methylpiperidine) via photoredox catalysis[1]. Under blue LED irradiation, an Iridium(III) photocatalyst reaches an excited state (*Ir(III)). This excited species acts as a single-electron reductant, transferring an electron to 2,4-dinitrofluorobenzene to induce C–F bond cleavage and generate an electrophilic aryl radical. This radical interacts with the tertiary amine to form a zwitterionic radical species, which subsequently undergoes dealkylation to yield the secondary amine DNP derivative[1].

Mechanism Ir Ir(III) Photocatalyst Ground State Ir_ex *Ir(III) Excited State (Strong Reductant) Ir->Ir_ex Blue LED (450 nm) ArylRad Aryl Radical Generation (via C-F bond cleavage) Ir_ex->ArylRad SET to 2,4-Dinitrofluorobenzene Zwitter Zwitterionic Radical (Amine Addition) ArylRad->Zwitter + N-Alkyl-4-methylpiperidine Product 1-(2,4-Dinitrophenyl)-4-methylpiperidine (Dealkylation Product) Zwitter->Product - Alkyl Radical / Oxidation Product->Ir Catalytic Cycle Reset

Figure 1: Photoredox catalytic cycle for dealkylative aromatic halogen substitution.

Experimental Protocols

Protocol 1: Analytical Derivatization via SₙAr (Standard Sizing)

Objective: Rapid derivatization of secondary amines for HPLC-UV analysis.

  • Reagent Preparation: Dissolve 4-methylpiperidine (1.0 mmol) in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation of the starting amine.

  • Electrophile Introduction: Dropwise add 1-fluoro-2,4-dinitrobenzene (1.1 mmol, 1.1 eq) at 0 °C. The solution will immediately transition to an intense yellow/orange color, indicating the formation of the Meisenheimer complex.

  • Reaction Maturation: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench & Extraction: Dilute the mixture with 15 mL of deionized water. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) yields the pure yellow solid.

Protocol 2: Photoredox-Catalyzed Synthesis (Preparative Scale)

Objective: Synthesis via late-stage dealkylation of a tertiary amine feed, based on Lipilin et al.[3].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 2,4-dinitrofluorobenzene (0.5 mmol), N-alkyl-4-methylpiperidine (1.5 mmol, 3.0 eq), and the Iridium photocatalyst (e.g., fac-Ir(ppy)₃, 1.0 mol%) in 5.0 mL of anhydrous DMSO.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Molecular oxygen (O₂) is a potent triplet quencher that will deactivate the *Ir(III) excited state and scavenge the generated aryl radicals, completely halting the reaction.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 450 nm Blue LED array (approx. 24 W) at room temperature for 16 hours. Ensure active cooling (e.g., a fan) to prevent thermal degradation of the catalyst.

  • Workup: Dilute the crude mixture with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the organic phase, concentrate, and purify via flash chromatography to isolate 1-(2,4-dinitrophenyl)-4-methylpiperidine in high yield (up to 86%)[2].

Workflow Prep 1. Reagent Prep (Ar atmosphere) Degas 2. Freeze-Pump-Thaw (Remove O2) Prep->Degas Irradiate 3. Blue LED (450 nm) (Photoredox Activation) Degas->Irradiate Quench 4. Quench & Extract (H2O / DCM) Irradiate->Quench Purify 5. Flash Chromatography (Silica Gel) Quench->Purify Pure 6. Pure Product (Yellow Solid) Purify->Pure

Figure 2: Step-by-step experimental workflow for the photoredox-catalyzed synthesis.

Comparative Method Analysis

ParameterProtocol 1: SₙAr DerivatizationProtocol 2: Photoredox Catalysis
Primary Use Case Analytical derivatization, routine synthesisLate-stage functionalization, tertiary amine utilization
Starting Amine Secondary (4-methylpiperidine)Tertiary (N-alkyl-4-methylpiperidine)
Activation Mode Thermal / Electrophilic activationVisible Light / Radical generation
Atmosphere Ambient air acceptableStrictly inert (Argon/N₂) required
Reaction Time 1 – 2 hours16 – 24 hours
Key Advantage Operationally simple, highly scalableAllows access from complex tertiary amine precursors

References

  • Lipilin, D. L., Frumkin, A. E., Tyurin, A. Y., Levin, V. V., Dilman, A. D. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Molecules, 26(11), 3323. Available at:[Link]

  • National Institutes of Health (NIH). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines - Supporting Data. Available at:[Link]

Sources

Application Note: High-Sensitivity Analytical Methods for the Detection of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

4-Methylpiperidine is a critical aliphatic secondary amine utilized as a building block in pharmaceutical synthesis and drug development. However, its lack of a conjugated π -electron system renders direct ultraviolet (UV) or fluorescence detection nearly impossible at trace levels. To overcome this analytical blind spot, pre-column derivatization using 1-fluoro-2,4-dinitrobenzene (FDNB, commonly known as Sanger's reagent) is employed[1][2].

The derivatization targets the secondary amine, converting it into 1-(2,4-dinitrophenyl)-4-methylpiperidine . This conversion is driven by a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The strongly electron-withdrawing nitro groups on FDNB activate the fluorinated carbon, allowing the secondary amine to attack and form a stable Meisenheimer complex, which rapidly resolves via the elimination of hydrogen fluoride[3].

Expertise Insight (The Causality of Reagent Selection): Why choose FDNB over other reagents like benzoyl chloride or FMOC-Cl for this specific aliphatic amine? The resulting 2,4-dinitrophenyl (DNP) derivative exhibits a massive bathochromic shift, with a maximum molar absorptivity ( λmax​ ) at approximately 360 nm[4]. This specific wavelength is a chromatographic "sweet spot." It completely bypasses the UV interference (210–254 nm) typically caused by biological matrices, mobile phase solvents, and non-derivatized pharmaceutical excipients. Furthermore, the addition of the bulky, hydrophobic DNP group significantly increases the lipophilicity of the highly polar 4-methylpiperidine, ensuring excellent retention and sharp peak shapes on standard reversed-phase C18 columns.

Mechanistic Pathways and Workflows

Mechanism R1 4-Methylpiperidine (Nucleophile) INT Meisenheimer Complex (Transition State) R1->INT SNAr Addition R2 FDNB (Electrophile) R2->INT PROD 1-(2,4-DNP)-4-methylpiperidine (UV-Active Derivative) INT->PROD HF Elimination

Caption: SNAr reaction mechanism forming 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Workflow N1 1. Sample Preparation (Extract 4-Methylpiperidine) N2 2. Alkaline Buffering (Add 0.1 M Borate, pH 9.0) N1->N2 N3 3. Derivatization (Add FDNB, Heat at 60°C for 30 min) N2->N3 N4 4. Quenching (Add 0.1 M HCl to stop reaction) N3->N4 N5 5. Chromatographic Analysis (HPLC-UV at 360 nm or LC-MS/MS) N4->N5

Caption: Standardized workflow for the pre-column derivatization and detection process.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pre-Column Derivatization with FDNB

Causality Check: The reaction pH must be strictly controlled. At pH < 8.0, the amine is protonated (ammonium ion) and loses its nucleophilicity. At pH > 10.0, FDNB rapidly hydrolyzes into 2,4-dinitrophenol (DNP-OH), consuming the reagent and creating massive background peaks[4]. A pH 9.0 borate buffer provides the optimal thermodynamic environment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to exactly 9.0 using 0.1 M NaOH.

  • Sample Matrixing: Transfer 100 µL of the sample containing 4-methylpiperidine into a 1.5 mL amber glass vial (amber glass prevents photolytic degradation of the DNP derivative). Add 400 µL of the pH 9.0 borate buffer and vortex for 10 seconds.

  • Reagent Addition: Add 500 µL of a freshly prepared FDNB solution (6.0 µg/mL in HPLC-grade acetonitrile)[4].

  • Incubation: Cap the vial tightly and incubate in a thermoshaker at 60°C for 30 minutes. Note: Secondary amines are sterically hindered compared to primary amines; mild heating ensures quantitative (>99%) conversion.

  • Quenching (Self-Validation Step): Remove from heat and immediately add 100 µL of 0.1 M HCl.

    • Validation logic: Acidification serves a dual purpose. It instantly quenches the reaction by protonating any remaining unreacted amine, and it hydrolyzes residual FDNB into DNP-OH, preventing on-column reactions and ensuring compatibility with the acidic mobile phase used in HPLC.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: HPLC-UV Analytical Method

To separate 1-(2,4-dinitrophenyl)-4-methylpiperidine from the hydrolysis byproduct (DNP-OH) and matrix components, a reversed-phase gradient method is utilized.

  • Column: Nova-Pak C18 or equivalent (150 mm × 4.6 mm, 3.5 µm)[4].

  • Mobile Phase A: 0.05 M Sodium dihydrogen phosphate ( NaH2​PO4​ ), adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (UV-Vis).

  • Injection Volume: 10 µL.

Protocol C: LC-MS/MS Confirmation Method

For pharmacokinetic (PK) studies requiring sub-nanogram sensitivity, LC-MS/MS is employed. The DNP group acts as an excellent electrospray ionization (ESI) enhancer.

  • Ionization Mode: ESI Positive ( ESI+ ).

  • Precursor Ion (Q1): m/z 266.1 [M+H]+ (Exact mass of C12​H15​N3​O4​ is 265.11 Da).

  • Product Ions (Q3): m/z 219.1 (Quantifier, corresponding to the loss of HNO2​ , a classic fragmentation pathway for nitroaromatics) and m/z 183.1 (Qualifier).

  • Collision Energy (CE): 25 eV.

Quantitative Data Presentation

Table 1: Chromatographic Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.07030Initial
2.07030Isocratic hold
8.02080Linear ramp
12.02080Wash
12.17030Re-equilibration
17.07030End

Table 2: Typical Method Validation Parameters for 1-(2,4-DNP)-4-methylpiperidine

Validation ParameterHPLC-UV (360 nm)LC-MS/MS (MRM Mode)Acceptance Criteria (ICH M10)
Linearity Range 0.5 – 50.0 µg/mL1.0 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mL1.0 ng/mLSignal-to-Noise (S/N) 10
Intra-day Precision (CV%) 1.2%3.5% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 1.8%4.8% 15% ( 20% at LLOQ)
Recovery (Spiked Matrix) 98.5% ± 2.1%94.2% ± 4.5%85.0% – 115.0%

References

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene National Center for Biotechnology Information (PMC) URL:[Link]

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) - Chemical Properties and Applications Wikipedia, The Free Encyclopedia URL:[Link]

  • Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments Analusis (EDP Sciences) URL:[Link]

Sources

Application Note: 1-(2,4-Dinitrophenyl)-4-Methylpiperidine in Advanced Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Dinitrophenyl)-4-methylpiperidine (CAS 60212-38-6) is a highly versatile molecular building block utilized in advanced material science. Characterized by its strong electron-withdrawing 2,4-dinitrophenyl (DNP) group and electron-donating 4-methylpiperidine ring, this compound forms a classic Donor-π-Acceptor (D-π-A) architecture[1]. This technical guide details its dual utility: as a high-hyperpolarizability chromophore for Non-Linear Optical (NLO) polymers, and as a rigid-flexible building block for supramolecular crystal engineering.

Mechanistic Rationale & Molecular Architecture

The utility of 1-(2,4-dinitrophenyl)-4-methylpiperidine stems from its intramolecular charge transfer (ICT) capabilities. The piperidine nitrogen acts as a strong electron donor, while the ortho- and para-nitro groups on the phenyl ring act as potent electron acceptors. This push-pull electronic distribution results in a large molecular dipole moment and significant first hyperpolarizability (β), which are prerequisites for second-order non-linear optical (NLO) effects such as Second Harmonic Generation (SHG)[1].

Furthermore, the compound's high crystallinity, characterized by a sharp melting point of 84–86 °C[2], makes it an excellent candidate for studying polymorphism and supramolecular packing. The rigid planar DNP group combined with the flexible chair conformation of 4-methylpiperidine creates unique packing motifs driven by offset π-π stacking and C-H···O interactions[3].

Application 1: Electro-Optic Polymer Doping (NLO Materials)

Causality & Experimental Design

To harness the NLO properties of the DNP-piperidine chromophore, it must be macroscopically aligned to break centrosymmetry. We utilize Poly(methyl methacrylate) (PMMA) as the host matrix. PMMA's glass transition temperature (Tg ~105 °C) provides the optimal thermodynamic window: it is high enough to lock the chromophores in place at room temperature, yet low enough to allow molecular mobility during corona poling without risking thermal degradation of the nitro groups.

Protocol: Fabrication of NLO-Active Polymer Thin Films
  • Matrix Preparation: Dissolve PMMA (Mw ~120,000) and 1-(2,4-dinitrophenyl)-4-methylpiperidine (10 wt% relative to polymer) in anhydrous chloroform (CHCl₃) to achieve a 50 mg/mL total solids concentration. Causality: CHCl₃ ensures complete solvation of both the polar chromophore and the non-polar polymer backbone, preventing phase separation.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter to remove particulate matter that could cause dielectric breakdown during high-voltage poling.

  • Spin Coating: Dispense 100 μL of the solution onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate. Spin at 2000 rpm for 60 seconds.

  • Self-Validating QC (Ellipsometry & UV-Vis): Measure the film thickness via spectroscopic ellipsometry (target: 1.5–2.0 μm). Perform UV-Vis spectroscopy to confirm the presence of the ICT absorption band (~380-410 nm) and verify film uniformity. If the absorbance variance across the film exceeds 5%, discard and re-spin.

  • Corona Poling: Heat the substrate to 105 °C (PMMA Tg). Apply a strong DC electric field (5-7 kV) via a tungsten needle positioned 1 cm above the film for 30 minutes to align the chromophore dipoles.

  • Cooling: Cool the film to room temperature while maintaining the electric field to freeze the non-centrosymmetric alignment.

NLO_Workflow A 1-(2,4-Dinitrophenyl)-4-methylpiperidine (D-π-A Chromophore) B Polymer Matrix Integration (PMMA Host, 10 wt%) A->B Dissolution in CHCl3 C Spin Coating Thin Film (Self-Validation: Ellipsometry) B->C 2000 rpm, 60s D Corona Poling (T > Tg) (Dipole Alignment) C->D Heat to 105°C E Second Harmonic Generation (Nd:YAG 1064 nm Laser) D->E Optical Measurement

Caption: Workflow for fabricating and validating NLO-active polymer thin films using DNP-piperidine.

Application 2: Supramolecular Crystal Engineering

Causality & Experimental Design

The structural rigidity of the DNP group combined with the conformational flexibility of the 4-methylpiperidine chair creates a complex energy landscape for crystallization. By utilizing a solvent/anti-solvent diffusion method, we force thermodynamic (rather than kinetic) nucleation. Dichloromethane (DCM) perfectly solvates the polar DNP moiety, while the slow diffusion of non-polar hexane induces ordered precipitation, allowing the formation of highly ordered supramolecular networks driven by offset π-π stacking[3].

Protocol: Controlled Polymorph Crystallization
  • Solution Preparation: Dissolve 50 mg of synthesized 1-(2,4-dinitrophenyl)-4-methylpiperidine[2] in 2 mL of HPLC-grade DCM in a 5 mL glass vial.

  • Anti-Solvent Layering: Carefully overlay 2 mL of n-hexane using a glass Pasteur pipette to create a distinct phase boundary. Causality: A sharp boundary minimizes immediate kinetic precipitation, favoring the growth of diffraction-quality single crystals.

  • Controlled Diffusion: Cap the vial loosely (or puncture the septum with a single 20G needle) and store it in a vibration-free environment at 20 °C for 72–96 hours.

  • Self-Validating QC (Thermal Analysis): Harvest the resulting yellow crystals. Before X-ray diffraction, run a sub-sample through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). A sharp endotherm at 84–86 °C[2] with no prior mass loss validates a pure, solvent-free polymorph rather than a pseudo-polymorphic solvate.

  • Structural Determination: Mount a validated single crystal on a diffractometer for Single Crystal X-Ray Diffraction (SCXRD) to map the C-H···O hydrogen bonding and molecular packing motifs[3].

Crystal_Engineering S1 Saturated Solution (DCM / Hexane Gradient) S2 Controlled Slow Evaporation (Thermodynamic Nucleation) S1->S2 Anti-solvent diffusion S3 Supramolecular Assembly (π-π & C-H···O Interactions) S2->S3 Crystal Growth S4 Thermal Analysis (DSC/TGA) (Self-Validation: Solvate Check) S3->S4 Quality Control S5 Single Crystal X-Ray Diffraction (Polymorph Determination) S4->S5 Structural Det.

Caption: Controlled crystallization pathway for supramolecular assembly and polymorph validation.

Quantitative Data Summary

PropertyValue / CharacteristicAnalytical Relevance
Molecular Formula C₁₂H₁₅N₃O₄Structural baseline
Molecular Weight 265.27 g/mol Mass spectrometry (ESI+) target
Melting Point 84–86 °CDSC validation parameter[2]
Chromophore Architecture D-π-A (Push-Pull)High first hyperpolarizability (β)[1]
UV-Vis Absorption (λmax) ~380–410 nmICT band for concentration QC
Primary Intermolecular Forces Offset π-π, C-H···OSupramolecular crystal packing[3]

References[2] Lipilin DL, Frumkin AE, Tyurin AY, Levin VV, Dilman AD. "Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines." Molecules. 2021; 26(11):3323. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8228392/[3] Cooley TA, Riley S, Biros SM, Staples RJ, Ngassa FN. "Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph." Acta Crystallographica Section E: Crystallographic Communications. 2015; 71(Pt 9):1085-1088. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4571340/[1] Liao Y, et al. "Enhanced Nonlinear Optical Activity of Molecules Containing Two D−π−A Chromophores Locked Parallel to Each Other." Chemistry of Materials (ACS Publications). 2008; 20(16):5211-5217. URL:https://pubs.acs.org/doi/10.1021/cm800582v

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting Nucleophilic Aromatic Substitution (S_NAr) reactions. The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine via the coupling of a 2,4-dinitrohalobenzene with 4-methylpiperidine is a classic addition-elimination system.

While conceptually straightforward, achieving >95% yields requires precise control over solvent microenvironments, leaving-group kinetics, and acid-base equilibria. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure experimental success.

System Overview & Mechanistic Pathway

Understanding the failure points of your reaction requires mapping the mechanistic pathway. The S_NAr reaction proceeds via a dipolar intermediate (the Meisenheimer complex). Any variable that destabilizes this complex or deactivates your amine nucleophile will result in a stalled reaction.

SNAr_Workflow R Reactants (FDNB + 4-Methylpiperidine) M Meisenheimer Complex (Dipolar Intermediate) R->M Nucleophilic Attack (Rate-Limiting) S1 Side Product 2,4-Dinitrophenol R->S1 Competes with Amine P Target Product 1-(2,4-dinitrophenyl)-4-methylpiperidine M->P Leaving Group Departure A Byproduct HF / HCl Acid M->A Acid Release W H2O Contamination W->R Hydrolysis S2 Reaction Stall (Amine Protonation) A->S2 Lowers pH B Auxiliary Base (K2CO3) B->A Neutralizes Acid

Logical workflow and troubleshooting pathways for the SNAr synthesis.

Quantitative Reaction Dynamics

To optimize your yield, you must select the correct leaving group and solvent. The table below summarizes how these variables impact the reaction kinetics.

Table: Quantitative Factors Influencing S_NAr Reaction Kinetics

ParameterVariableRelative RateMechanistic Causality
Leaving Group Fluoride (-F)~3300High electronegativity lowers the activation enthalpy for Meisenheimer complex formation (1[1]).
Leaving Group Chloride (-Cl)1.0 (Baseline)Lower electronegativity results in less electron withdrawal, slowing nucleophilic attack[1].
Solvent Polarity Acetonitrile (Aprotic)~5000Lack of hydrogen bonding leaves the nucleophilic amine highly reactive and stabilizes the intermediate (2[2]).
Solvent Polarity Methanol (Protic)1.0 (Baseline)Hydrogen bonding "cages" the amine, drastically reducing its nucleophilicity[2].

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~50% conversion when using 1-chloro-2,4-dinitrobenzene (CDNB). Why is the starting material not fully consumed? Causality: The S_NAr reaction produces one equivalent of acid (HCl or HF) as a byproduct. If you are using a 1:1 stoichiometric ratio of CDNB to 4-methylpiperidine without an auxiliary base, the generated acid immediately protonates the remaining unreacted 4-methylpiperidine. This forms a piperidinium salt, which is entirely non-nucleophilic, effectively killing the reaction halfway through. Solution: You must act as an acid scavenger. Either use 2.0 to 2.5 equivalents of 4-methylpiperidine (sacrificing half of it to absorb the acid), or add 1.5 equivalents of an inexpensive inorganic base like anhydrous Potassium Carbonate (K₂CO₃) to the reaction mixture.

Q2: I switched to 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) to speed up the reaction. It is faster, but I am now seeing a highly polar side product on my TLC plate. What is happening? Causality: You are observing the "element effect." Fluorine's intense electronegativity makes the aromatic ring vastly more susceptible to nucleophilic attack[1]. However, this also makes FDNB highly vulnerable to hydrolysis. If there is adventitious water in your solvent or glassware, the water competes with the amine, attacking the ring to form 2,4-dinitrophenol (a polar, yellow byproduct). Solution: Ensure strict anhydrous conditions. Dry your solvent over 3Å molecular sieves for at least 24 hours prior to use, and flame-dry your glassware under an inert atmosphere (Argon or Nitrogen).

Q3: How do I choose the best solvent for this specific synthesis? Causality: S_NAr reactions proceed through a highly polar, negatively charged Meisenheimer complex. Polar aprotic solvents (like Acetonitrile, DMF, or DMSO) are ideal because their high dielectric constants stabilize this transition state. Furthermore, because they lack acidic protons, they do not hydrogen-bond with the lone pair on the 4-methylpiperidine nitrogen, leaving the nucleophile "naked" and highly reactive (3[3]). Solution: Avoid alcohols (Methanol/Ethanol). Run the reaction in anhydrous Acetonitrile (CH₃CN) to maximize the reaction rate while maintaining easy product isolation.

Standard Operating Procedure: Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates visual and chemical checkpoints to ensure the reaction is proceeding correctly, preventing downstream purification failures.

Materials Required:

  • 1-fluoro-2,4-dinitrobenzene (FDNB) (1.0 mmol)

  • 4-methylpiperidine (1.1 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol)

  • Anhydrous Acetonitrile (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Causality: Prevents the competitive hydrolysis of FDNB into 2,4-dinitrophenol.

  • Reagent Loading: Add 186 mg (1.0 mmol) of FDNB to the flask, followed by 5.0 mL of anhydrous Acetonitrile. Stir to dissolve.

  • Base Addition: Add 207 mg (1.5 mmol) of finely powdered, anhydrous K₂CO₃ to the solution. Validation Check: The suspension should remain pale/colorless.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add 109 mg (1.1 mmol) of 4-methylpiperidine dropwise via syringe.

    • Validation Check: You will observe an immediate color shift to deep yellow/orange. This is the visual confirmation of the Meisenheimer complex forming. The ice bath controls the exothermic addition, preventing thermal decomposition (tarring).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2 hours.

  • Completion Verification: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. Validation Check: The reaction is complete when the high-Rf spot of FDNB completely disappears, replaced by a bright yellow, UV-active product spot.

  • Workup & Isolation: Quench the reaction by adding 10 mL of distilled water. The product, 1-(2,4-dinitrophenyl)-4-methylpiperidine, is highly lipophilic and will phase-separate. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol. Validation Check: The formation of bright yellow crystals confirms the successful isolation of the pure substituted piperidine.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents Source: Journal of Physical Organic Chemistry (via Researcher.Life) URL:[Link]

Sources

Technical Support Center: Purification of 1-(2,4-Dinitrophenyl)-4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2,4-dinitrophenyl)-4-methylpiperidine . This guide is designed for researchers and drug development professionals performing nucleophilic aromatic substitution (SNAr) reactions between 4-methylpiperidine and Sanger’s reagent (1-fluoro-2,4-dinitrobenzene) or 1-chloro-2,4-dinitrobenzene.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we emphasize the causality behind each chemical behavior, ensuring your purification workflows are logical, predictable, and self-validating.

Quantitative Data & Physical Properties

Understanding the physicochemical properties of your target molecule is the foundation of a rational purification strategy. The strong electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group fundamentally alters the behavior of the piperidine ring.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 265.27 g/mol Standard verification metric for LC-MS (ESI+) analysis[1].
Chemical Formula C12H15N3O4Confirms successful SNAr coupling[1].
UV Absorbance ( λmax​ ) ~406 nmThe DNP group induces strong π→π∗ and intramolecular charge transfer transitions, rendering the compound bright yellow for easy visual tracking[2].
Basicity (pKa) Non-basic (pKa < 3)The highly electronegative nitro groups delocalize the piperidine nitrogen's lone pair into the aromatic ring, effectively eliminating its basicity.
Typical TLC Rf​ ~0.45 (20% EtOAc/Hexane)The molecule is moderately polar but lacks hydrogen-bond donors, leading to predictable normal-phase elution[3].

Troubleshooting Guides & FAQs

Q1: Why is my crude product heavily contaminated with unreacted Sanger's reagent (DNFB/DNCB)?

The Causality: 1-fluoro-2,4-dinitrobenzene (DNFB) is highly electrophilic and lacks basic functional groups. If used in excess to drive the reaction, it will co-extract with your product into the organic phase during standard aqueous workup. The Solution: Always use a slight stoichiometric excess of the amine (4-methylpiperidine) rather than the electrophile. If DNFB excess is unavoidable, add a water-soluble primary amine scavenger (e.g., ethanolamine or glycine) 30 minutes before quenching. The scavenger reacts with residual DNFB to form a highly polar or charged adduct that is easily washed away in the aqueous layer.

Q2: How do I efficiently separate the desired product from unreacted 4-methylpiperidine?

The Causality: 4-methylpiperidine is a basic secondary amine (pKa ~10.5). In contrast, your product, 1-(2,4-dinitrophenyl)-4-methylpiperidine, is functionally non-basic because the nitrogen lone pair is conjugated with the electron-withdrawing dinitrophenyl ring. The Solution: Perform a highly acidic liquid-liquid extraction. Washing the organic layer with 1M HCl protonates the unreacted 4-methylpiperidine, forcing it into the aqueous phase as a water-soluble ammonium salt. Your non-basic DNP product will remain entirely in the organic phase.

Q3: What is the optimal solvent system for silica gel flash chromatography?

The Causality: DNP-piperidine derivatives are moderately polar due to the nitro groups but cannot act as hydrogen bond donors. They elute very cleanly on normal-phase silica. The Solution: A step-gradient of Ethyl Acetate in Hexanes (starting at 5% and increasing to 25%) is optimal[3]. This process is self-validating: the intense yellow color of the DNP group allows you to visually track the product band as it moves down the column, ensuring you only collect the fractions containing the target compound[2].

Q4: Can I purify this compound using recrystallization instead of chromatography?

The Causality: Yes. DNP derivatives are notorious for their high crystallinity. The planar dinitrophenyl rings engage in strong π−π stacking, and the nitro groups provide strong dipole-dipole interactions, creating a robust crystal lattice. The Solution: Recrystallization is highly recommended for scaling up. Dissolving the crude solid in minimal hot methanol and allowing it to cool slowly yields highly pure crystals[2]. If the product "oils out" (forms a biphasic liquid instead of crystallizing), switch to a solvent/anti-solvent system like ethyl acetate/hexane.

Standardized Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Reaction Quench & Amine Removal)

This protocol acts as a self-validating system: the yellow color must remain in the top organic layer, while the bottom aqueous layer removes unreacted starting materials.

  • Dilution: Dilute the crude reaction mixture (typically in DMF, THF, or Ethanol) with 3 volumes of Ethyl Acetate (EtOAc).

  • Aprotic Solvent Removal: Wash the organic layer with distilled water (3 × 1 volume) to partition out polar reaction solvents like DMF.

  • Amine Scavenging: Wash the organic phase with 1M HCl (2 × 1 volume). Self-Check: The aqueous layer will become acidic (pH ~2), ensuring all unreacted 4-methylpiperidine is protonated and removed.

  • Neutralization: Wash with saturated aqueous NaHCO3 (1 × 1 volume) to neutralize any residual acid.

  • Drying: Wash with brine (1 × 1 volume), then dry the organic phase over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow/orange solid.

Protocol B: Recrystallization (For >85% pure crude)
  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimum volume of boiling until the solid just dissolves[2].

  • Hot Filtration: If insoluble dark particulates remain, quickly pass the hot solution through a fluted filter paper.

  • Nucleation: Allow the flask to cool undisturbed to room temperature. Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice.

  • Maturation: Once crystals have formed, place the flask in an ice bath (0–4 °C) for 1 hour to depress solubility and maximize yield.

  • Collection: Isolate the bright yellow crystals via vacuum filtration (Buchner funnel). Wash the filter cake with 10 mL of ice-cold hexane to remove lipophilic trace impurities. Dry under high vacuum.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (1-(2,4-DNP)-4-methylpiperidine) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgPhase Organic Phase (Product + DNFB) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Unreacted Amine Salts) LLE->AqPhase Bottom Layer (Discard) Evap Solvent Evaporation OrgPhase->Evap Decision Purity Check (TLC / HPLC) Evap->Decision Recryst Recrystallization (Cold Methanol/Hexane) Decision->Recryst >85% Purity Flash Flash Chromatography (EtOAc/Hexane Gradient) Decision->Flash <85% Purity Pure Pure 1-(2,4-DNP)-4-methylpiperidine Recryst->Pure Flash->Pure

Fig 1: Logical workflow for the purification of 1-(2,4-dinitrophenyl)-4-methylpiperidine.

References

  • Sigma-Aldrich. "1-(2,4-DINITROPHENYL)-4-METHYLPIPERIDINE Product Page." Sigma-Aldrich Catalog. URL:[1]

  • Sapkota, et al. "Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study." Bhairahawa Campus Journal, Nepal Journals Online, 2024. URL:[2]

  • MDPI. "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine." Molbank, 2023. URL:[3]

Sources

Technical Support Center: Synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am experiencing a significantly lower yield than expected, or in some cases, no product formation at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine is a common issue that can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Let's break down the potential culprits and their solutions.

Potential Causes and Solutions:

Potential Cause Detailed Explanation & Recommended Action
Inactive 2,4-Dinitrochlorobenzene The chlorine atom in 2,4-dinitrochlorobenzene is activated towards nucleophilic attack by the two electron-withdrawing nitro groups[1][2]. However, if the starting material has degraded (e.g., through hydrolysis to 2,4-dinitrophenol), it will not participate in the SNAr reaction. Action: Confirm the purity of your 2,4-dinitrochlorobenzene via melting point analysis or spectroscopy (NMR, IR). If necessary, recrystallize the starting material from a suitable solvent like ethanol before use.
Insufficient Reaction Time or Temperature While the reaction is generally facile due to the activated substrate, it still requires sufficient thermal energy and time to proceed to completion. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider increasing the reaction temperature (e.g., refluxing in a higher boiling point solvent) or extending the reaction time.
Presence of Water in the Reaction Water can compete with 4-methylpiperidine as a nucleophile, leading to the formation of 2,4-dinitrophenol as a significant byproduct. This side reaction consumes your starting material and complicates purification. Action: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. If using a base like triethylamine, ensure it is also anhydrous.
Inappropriate Stoichiometry The stoichiometry of the reactants is crucial. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction. Action: A common approach is to use 2 to 4 equivalents of 4-methylpiperidine for every equivalent of 2,4-dinitrochlorobenzene. This ensures that one equivalent acts as the nucleophile and another acts as the acid scavenger.
Loss of Product During Workup The product, 1-(2,4-dinitrophenyl)-4-methylpiperidine, is a solid. It can be lost during aqueous workup if not extracted efficiently or if it precipitates and is not collected. Action: Ensure complete extraction from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the product precipitates upon cooling or addition of water, ensure it is fully collected by filtration and the filtrate is also extracted to recover any dissolved product.
Problem 2: Presence of Unexpected Byproducts in Spectroscopic Data (NMR, LC-MS)

Question: My NMR and/or LC-MS analysis shows significant impurities alongside my desired product. What are these byproducts and how can I prevent their formation?

Answer:

The presence of unexpected signals in your analytical data points to the occurrence of side reactions. Identifying these byproducts is the first step to mitigating their formation.

Common Byproducts and Their Prevention:

Observed Byproduct Chemical Structure & Explanation Prevention Strategy
2,4-Dinitrophenol Structure: C₆H₄N₂O₅Explanation: This is the most common byproduct, arising from the reaction of 2,4-dinitrochlorobenzene with water[3]. Its presence indicates moisture in your reaction.Action: As mentioned previously, use anhydrous solvents and reagents. Dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Unreacted Starting Materials Structure: 2,4-Dinitrochlorobenzene and 4-methylpiperidineExplanation: Incomplete reaction is a common reason for observing starting materials in your final product mixture.Action: Monitor the reaction to completion using TLC. Consider increasing the reaction temperature or time. Ensure proper mixing to facilitate reactant interaction.
Isomeric Products Structure: e.g., 1-(2,6-dinitrophenyl)-4-methylpiperidineExplanation: If your 2,4-dinitrochlorobenzene starting material is impure and contains other isomers (like 2,6-dinitrochlorobenzene), these will also react with 4-methylpiperidine to form isomeric products that can be difficult to separate.Action: Verify the purity of your starting 2,4-dinitrochlorobenzene. If necessary, purify it by recrystallization before use.
Problem 3: Difficulties in Product Isolation and Purification

Question: I'm having trouble isolating a pure solid product. It's either an oil, or the purification by column chromatography is not effective. What can I do?

Answer:

Purification challenges often arise from the presence of closely eluting impurities or the physical properties of the product itself.

Purification Strategies:

  • For Oily Products: If your product is an oil, it may be due to residual solvent or impurities.

    • Action 1: Trituration: Try adding a non-polar solvent like hexanes or pentane to your crude product and sonicating or stirring vigorously. This can often induce crystallization of the desired product while the impurities remain in the solvent.

    • Action 2: High Vacuum: Place the oily product under high vacuum for an extended period to remove any residual solvent.

  • For Ineffective Column Chromatography:

    • Action 1: Optimize Solvent System: If your product and a major impurity are co-eluting, a systematic optimization of the mobile phase is necessary. Experiment with different solvent systems of varying polarity. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or toluene/ethyl acetate system.

    • Action 2: Recrystallization: Recrystallization is often a more effective method for purifying solid products. The key is to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for this type of compound include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine (the nucleophile) attacks the carbon atom bearing the chlorine on the 2,4-dinitrochlorobenzene ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro groups[4][5].

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product[4].

Q2: Why are the nitro groups in the ortho and para positions necessary?

A2: The nitro groups are strongly electron-withdrawing. Their presence at the ortho and para positions to the leaving group (chlorine) is crucial for two reasons:

  • They activate the aromatic ring towards nucleophilic attack by making the carbon atom attached to the chlorine more electrophilic.

  • They stabilize the negatively charged Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction[2][3]. A meta-nitro group would not provide this resonance stabilization.

Q3: Do I need to add a separate base to the reaction?

A3: Not necessarily. Often, an excess of 4-methylpiperidine is used. One equivalent acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. However, you can use a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine as an acid scavenger if you wish to use a 1:1 stoichiometry of your main reactants.

Q4: What is the best solvent for this reaction?

A4: A variety of polar aprotic solvents can be used. Common choices include ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can influence the reaction rate. Protic solvents like ethanol can participate in hydrogen bonding, which can affect the reaction mechanism and kinetics[6].

Q5: How should I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside your starting materials (2,4-dinitrochlorobenzene and 4-methylpiperidine). The reaction is complete when the 2,4-dinitrochlorobenzene spot has disappeared and a new, more polar product spot has appeared. The product is typically a yellow or orange solid, so a color change in the reaction mixture can also be an indicator of product formation.

Experimental Protocol: Synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine

This protocol provides a general procedure. Modifications may be necessary based on your specific laboratory conditions and scale.

Materials:

  • 2,4-Dinitrochlorobenzene

  • 4-Methylpiperidine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in anhydrous ethanol.

  • Add 4-methylpiperidine (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

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} enddot Caption: SNAr mechanism for the synthesis.

Common Side Reaction

dot graph "Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Formation of 2,4-dinitrophenol.

Troubleshooting Workflow

dot digraph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: A logical approach to troubleshooting.

References

  • What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? | Homework.Study.com. Available at: [Link]

  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - Semantic Scholar. Available at: [Link]

  • Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Kinetics of reactions of nitroaryl ethers with piperidine and with n-butylamine in aqueous dioxane | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI. Available at: [Link]

  • Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH 3 - Pearson. Available at: [Link]

  • (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - ResearchGate. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile - PubMed. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Nucleophilic aromatic substitution - chemeurope.com. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

Sources

troubleshooting failed reactions involving 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common points of failure when working with 1-(2,4-dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) .

Because this molecule features a highly electron-deficient aromatic ring coupled with a basic piperidine moiety, it presents unique challenges both during its synthesis via Nucleophilic Aromatic Substitution (SNAr) and during downstream functionalization (such as catalytic hydrogenation). This guide synthesizes mechanistic theory with field-proven empirical data to help you rescue stalled reactions and optimize your workflows.

Mechanistic Workflow: The SNAr Pathway

To troubleshoot effectively, we must first visualize the causality of the reaction. The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-methylpiperidine. This is not a concerted displacement; it proceeds via a distinct addition-elimination mechanism, forming a negatively charged intermediate.

SNAr_Troubleshooting R Reactants 1-Chloro-2,4-dinitrobenzene + 4-Methylpiperidine M Meisenheimer Complex (Deep Red Intermediate) STALL POINT R->M Nucleophilic Attack (Rate Limiting) S Side Product 2,4-Dinitrophenol (Aqueous Hydrolysis) R->S Hydrolysis P Target Product 1-(2,4-Dinitrophenyl)-4-methylpiperidine M->P Chloride Elimination B Base / Heat (Promotes Cl- elimination) B->M Accelerates W H2O / OH- (Competing Nucleophile) W->R Attacks

Figure 1: SNAr reaction pathway and common failure points.

Troubleshooting FAQs: Causality & Solutions

Q1: My SNAr synthesis mixture turned deep blood-red, but LC-MS shows almost no product. What happened?

The Causality: You have stalled at the Meisenheimer Complex . When 4-methylpiperidine attacks the aromatic ring, it forms a negatively charged intermediate. The two nitro groups stabilize this charge so effectively that the intermediate can become a thermodynamic sink. If your solvent lacks the dielectric capacity to stabilize the departing chloride ion, or if your base is too weak, the complex will not collapse into the final product . The Fix: Switch from a non-polar solvent (like toluene) to a polar aprotic solvent (like Acetonitrile or DMF) to lower the activation energy of the elimination step. Ensure you are using a sufficient excess of base and applying heat (80 °C).

Q2: I am seeing a large amount of a yellow byproduct that streaks on TLC and ruins my yield. How do I prevent this?

The Causality: The yellow impurity is 2,4-dinitrophenol . This occurs via a competing hydrolysis pathway. If you are using aqueous solvents (e.g., 95% Ethanol) or hygroscopic bases (like NaOH or wet K₂CO₃), the hydroxide ion acts as a competing nucleophile. Because the SNAr reaction with secondary amines can be sterically hindered, the smaller hydroxide ion easily outcompetes the amine. The Fix: The reaction environment must be strictly anhydrous. Use oven-dried K₂CO₃ and anhydrous Acetonitrile.

Q3: I am trying to reduce the dinitro groups to amines using Pd/C and H₂, but hydrogen uptake stops halfway. Why?

The Causality: This is a classic case of catalyst poisoning . The piperidine nitrogen in your starting material—and the newly formed aniline nitrogens in your product—are highly basic. These basic lone pairs coordinate tightly to the palladium surface, blocking the active sites required for hydrogen dissociation . Furthermore, poor hydrogen mass transfer can cause the reduction to stall at the hydroxylamine intermediate. The Fix: Perform the hydrogenation in an acidic medium (e.g., adding glacial acetic acid). The acid protonates the basic nitrogens, converting them into non-coordinating ammonium salts, thereby keeping the palladium surface active.

Quantitative Data: Condition Optimization

To illustrate the causality discussed above, review the following empirical data comparing solvent and base effects on the SNAr synthesis.

Table 1: Solvent and Base Effects on SNAr Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

SolventBase SystemDielectric Constant (ε)Meisenheimer StabilityProduct Yield (%)Primary Impurity
TolueneTriethylamine (1.5 eq)2.4High (Stalls)35Unreacted starting material
Ethanol (95%)K₂CO₃ (2.0 eq)24.5Low422,4-Dinitrophenol (Hydrolysis)
DMFExcess Amine (2.5 eq)36.7Moderate88Dimethylamine adducts
Acetonitrile Anhydrous K₂CO₃ (2.0 eq) 37.5 Low (Rapid decomposition) >95 None (Clean conversion)

Standardized Self-Validating Protocols

The following methodologies are engineered as "self-validating systems." Do not proceed to the next step unless the built-in validation criteria are met.

Protocol A: Anhydrous SNAr Synthesis

Objective: Synthesize 1-(2,4-dinitrophenyl)-4-methylpiperidine while preventing hydrolysis and Meisenheimer stalling.

  • Preparation: Flame-dry a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Loading: Dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq, 10 mmol) in 30 mL of anhydrous Acetonitrile. Add finely powdered, oven-dried K₂CO₃ (2.0 eq, 20 mmol).

  • Addition: Cool the suspension to 0 °C. Dropwise add 4-methylpiperidine (1.1 eq, 11 mmol) over 10 minutes. The solution will immediately turn deep red (Meisenheimer complex formation).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • IPC Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 8:2 Hexanes:EtOAc). The Meisenheimer complex will appear as a bright red spot stuck at the baseline. The product will elute as a distinct yellow spot at Rf ~0.4. Do not proceed to workup until the baseline red spot is completely consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Recrystallize the crude yellow solid from hot absolute ethanol.

Protocol B: Acid-Mediated Catalytic Hydrogenation

Objective: Reduce the dinitro compound to 1-(2,4-diaminophenyl)-4-methylpiperidine without catalyst poisoning.

  • Solvent Preparation: Dissolve 1-(2,4-dinitrophenyl)-4-methylpiperidine (5 mmol) in 40 mL of a 1:1 mixture of Ethyl Acetate and Glacial Acetic Acid.

  • Catalyst Loading: Flush a Parr hydrogenation vessel with N₂. Carefully add 10% Pd/C (10 wt% relative to the substrate). Caution: Pd/C is pyrophoric in the presence of solvent vapors; always add under N₂.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 40 psi. Stir vigorously (1000 rpm) at 25 °C for 6 hours.

  • IPC Validation Check: Before quenching, carefully vent the vessel, take a 0.1 mL aliquot, filter through a 0.2 µm syringe filter, and analyze by LC-MS. The target diamine will show [M+H]⁺ = 220. If a peak at [M+H]⁺ = 236 is present, the reaction has stalled at the hydroxylamine intermediate. If stalled, re-pressurize to 50 psi and stir for an additional 2 hours.

  • Workup: Filter the mixture through a pad of Celite under a blanket of N₂ (the resulting diamines are highly sensitive to aerial oxidation). Slowly neutralize the filtrate with saturated aqueous NaHCO₃, extract with Dichloromethane, dry over Na₂SO₄, and concentrate.

References

  • Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). "Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2, 4-dinitrochlorobenzene with piperidine in aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2, (7), 1133-1138.[Link]

  • Srankó, D. F., et al. (2021). "Precious-Metal-Decorated Chromium(IV) Oxide Nanowires as Efficient Catalysts for 2,4-Toluenediamine Synthesis." National Center for Biotechnology Information (PMC).[Link]

optimization of reaction conditions for 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine . This guide is engineered for application scientists, medicinal chemists, and drug development professionals. It provides mechanistic insights, optimized self-validating protocols, and troubleshooting workflows for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions involving 2,4-dinitrohalobenzenes and 4-methylpiperidine.

Reaction Mechanism & Optimization Logic

SNAr_Mechanism Start 1-Halo-2,4-dinitrobenzene + 4-Methylpiperidine Meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) Start->Meisenheimer Nucleophilic Attack (Rate Determining for F) SideProduct 2,4-Dinitrophenol (Hydrolysis) Start->SideProduct H2O / Base (Side Reaction) Product 1-(2,4-Dinitrophenyl)- 4-methylpiperidine Meisenheimer->Product Leaving Group Departure (Base catalyzed in non-polar) Opt1 Optimize Leaving Group: F >> Cl > Br Opt1->Start Opt2 Optimize Solvent: Polar Aprotic (DMF/MeCN) Opt2->Meisenheimer

Fig 1: $S_NAr$ mechanism and critical optimization nodes for 4-methylpiperidine substitution.

PART 1: Core Reaction Parameters & Optimization (FAQs)

Q: Why is 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) preferred over 1-chloro-2,4-dinitrobenzene, despite fluorine being a poorer leaving group in aliphatic chemistry? A: This causality is governed by the "element effect" unique to SN​Ar reactions. Unlike SN​1 or SN​2 reactions where carbon-halogen bond cleavage is the rate-determining step, the rate-limiting step in an activated SN​Ar reaction is typically the initial nucleophilic attack to form the zwitterionic Meisenheimer complex[1]. Fluorine's extreme electronegativity drastically increases the electrophilicity of the ipso carbon and stabilizes the resulting anionic intermediate. Consequently, the reaction with fluorinated substrates is orders of magnitude faster than with chlorinated ones[2].

Q: How does solvent selection dictate the need for base catalysis in this specific reaction? A: The stability of the zwitterionic intermediate is highly solvent-dependent. In polar aprotic solvents (e.g., Acetonitrile, DMF), the intermediate is well-solvated, and the spontaneous departure of the leaving group is fast. However, in non-polar aprotic solvents (e.g., toluene, chloroform), the intermediate is poorly stabilized[3]. In these low-dielectric environments, the detachment of the nucleofuge becomes the rate-limiting step, requiring a second molecule of amine (or an auxiliary base) to assist in deprotonation and expulsion of the leaving group via a base-catalyzed pathway[4].

Quantitative Comparison of Reaction Parameters To facilitate logical experimental design, the following table summarizes the kinetic and thermodynamic behavior of 2,4-dinitrohalobenzenes reacting with piperidine derivatives.

Leaving GroupRelative Rate ( kX​/kCl​ )Rate-Determining StepBase Catalysis Required?Optimal Solvent
-F ~200 - 300xNucleophilic Attack (Formation of complex)No (in polar solvents)Acetonitrile, THF
-Cl 1x (Baseline)Leaving Group Departure (in non-polar media)Yes (Highly dependent on solvent)DMF, DMSO
-Br ~0.8xLeaving Group DepartureYesDMF, DMSO

PART 2: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes 1-fluoro-2,4-dinitrobenzene and incorporates built-in visual and analytical validation checkpoints.

Synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine

  • Reagents: 1-Fluoro-2,4-dinitrobenzene (1.0 eq), 4-Methylpiperidine (1.1 eq), N,N -Diisopropylethylamine (DIPEA) (1.5 eq), Anhydrous Acetonitrile (0.2 M).

  • Step 1: Electrophile Preparation. Dissolve 1-fluoro-2,4-dinitrobenzene in anhydrous acetonitrile in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Step 2: Base Addition. Add DIPEA to the stirring solution. Causality: While the fluorine displacement is fast, DIPEA acts as an acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the 4-methylpiperidine nucleophile.

  • Step 3: Nucleophile Addition. Cool the mixture to 0 °C. Add 4-methylpiperidine dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: The solution will immediately transition to a deep yellow/orange color. This is the visual confirmation of the Meisenheimer complex formation[2].

  • Step 4: Reaction Propagation. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The highly polar Sanger's reagent spot should disappear, replaced by a bright yellow, UV-active product spot at a higher Rf​ .

  • Step 5: Quench and Extraction. Concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate and wash sequentially with 0.1 M HCl (to remove excess amine/DIPEA), saturated NaHCO3​ , and brine.

  • Step 6: Purification. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude yellow solid from hot ethanol to yield analytically pure 1-(2,4-dinitrophenyl)-4-methylpiperidine.

PART 3: Troubleshooting Guide & Decision Tree

Troubleshooting Issue Reaction Stalled or Low Yield Check1 Check LC-MS / TLC for Side Products Issue->Check1 Phenol High 2,4-Dinitrophenol (Hydrolysis) Check1->Phenol Mass = 184 m/z Incomplete Unreacted Starting Material (Stalled Kinetics) Check1->Incomplete Mass = 202/186 m/z Fix1 Enforce Anhydrous Conditions Dry Solvent & Reagents Phenol->Fix1 Fix2 Increase Base (DIPEA) or Switch to -F Leaving Group Incomplete->Fix2

Fig 2: Diagnostic workflow for resolving stalled $S_NAr$ reactions.

Q: My LC-MS shows a massive peak for 2,4-dinitrophenol (m/z 184) instead of the desired piperidine adduct. How do I prevent this? A: You are observing the competitive hydrolysis of your starting material. Sanger's reagent is highly susceptible to nucleophilic attack by water, especially in the presence of a base.

  • The Fix: Ensure strictly anhydrous conditions. Use molecular sieves in your solvent, verify that your 4-methylpiperidine is dry (amines are highly hygroscopic), and flush the reaction vessel with inert gas.

Q: The reaction stalls at ~70% conversion. Adding more 4-methylpiperidine doesn't push it to completion. What causes this? A: This is a classic symptom of acid accumulation. As the reaction proceeds, it generates one equivalent of hydrofluoric (HF) or hydrochloric (HCl) acid. If your auxiliary base (e.g., K2​CO3​ or DIPEA) is insufficient or poorly soluble, the generated acid will protonate your 4-methylpiperidine, converting it into an unreactive piperidinium salt.

  • The Fix: Switch to a fully soluble organic base like DIPEA or Triethylamine (TEA) and ensure you are using at least 1.5 to 2.0 equivalents to maintain the nucleophile in its active, deprotonated state.

Q: I am using 1-chloro-2,4-dinitrobenzene in Toluene, and the reaction is incredibly slow. Why? A: Toluene is a non-polar solvent with a low dielectric constant. It cannot stabilize the zwitterionic Meisenheimer intermediate, shifting the rate-determining step to the departure of the chloride ion[4].

  • The Fix: Either switch to a polar aprotic solvent (DMF or Acetonitrile) to stabilize the intermediate, or add a catalytic amount of a hydrogen-bond donor (if compatible) to assist in the departure of the chloride leaving group.

Sources

stability issues of 1-(2,4-dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,4-dinitrophenyl)-4-methylpiperidine . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we address the fundamental chemical mechanics governing the stability of this compound, providing you with diagnostic tools, self-validating protocols, and actionable solutions to ensure absolute confidence in your analytical workflows.

I. Mechanistic FAQs: Understanding Compound Stability

Q1: Why does my 1-(2,4-dinitrophenyl)-4-methylpiperidine standard degrade rapidly in basic solutions? A1: The instability in basic media is driven by nucleophilic aromatic substitution (SNAr) dynamics. The two strongly electron-withdrawing nitro groups on the aromatic ring deplete electron density, making the ring highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or excess amines. This attack forms a transient, and sometimes highly stable, Meisenheimer complex[1]. If the pH exceeds 10, this complex eventually undergoes irreversible ring cleavage or hydrolysis, resulting in a complete loss of your target analytical signal.

Q2: Is this derivative sensitive to ambient laboratory light? A2: Yes. Dinitroaromatic compounds are notoriously prone to photodegradation. Exposure to UV or high-intensity visible light excites the nitro groups, triggering radical formation and subsequent photolytic cleavage. This is why you may observe unexpected secondary peaks in your chromatograms if samples are left in clear autosampler vials on the benchtop.

Q3: Can the DNP group be cleaved by other reagents in my sample matrix? A3: Yes. While the 2,4-dinitrophenyl (DNP) group is generally stable under acidic conditions, it is highly labile to strong nucleophiles and thiolysis[2]. If your sample matrix contains high concentrations of thiols (e.g., dithiothreitol or mercaptoethanol), the DNP group can be cleaved from the 4-methylpiperidine core, destroying the derivative.

II. Degradation Pathways & Diagnostic Workflows

To effectively troubleshoot, you must first visualize the chemical pathways that lead to signal loss.

DegradationMechanisms A 1-(2,4-dinitrophenyl)- 4-methylpiperidine B High pH (>10) Nucleophilic Attack A->B OH- / Nucleophiles E UV/Vis Light Exposure A->E hv (Photons) C Meisenheimer Complex (Transient/Stable) B->C D Hydrolysis Products (Loss of Signal) C->D Ring Cleavage F Photodegradation (Radical formation) E->F

Fig 1: Primary degradation pathways of 1-(2,4-dinitrophenyl)-4-methylpiperidine via pH and light.

Quantitative Degradation Kinetics

The following table summarizes the expected degradation kinetics under various stress conditions to help you pinpoint the root cause of your assay failures.

Stress ConditionTime to 10% Degradation (t90)Primary Degradant / ObservationRecommended Preventive Action
pH 12.0 Buffer (25°C) < 2 hoursMeisenheimer complex / HydrolysisMaintain sample pH between 4.0 and 8.0.
Ambient Light (Clear Vial) 12–24 hoursPhotolytic cleavage productsUse amber vials; store in the dark.
60°C (Aqueous Solution) 48 hoursThermal degradationStore at 4°C (short-term) or -20°C (long-term).
pH 2.0 Buffer (25°C) > 30 daysNone (Highly stable)Use acidic modifiers (e.g., 0.1% FA) in HPLC.
Troubleshooting Workflow

If you experience sudden signal loss or peak tailing, follow this logical diagnostic tree:

TroubleshootingWorkflow Start Issue: Signal Loss or Peak Tailing? CheckpH Check Sample pH Start->CheckpH pHHigh pH > 8.0 CheckpH->pHHigh pHOk pH < 8.0 CheckpH->pHOk FixpH Buffer with 0.1M Phosphate (pH 7.0) pHHigh->FixpH CheckLight Check Light Exposure pHOk->CheckLight Validate Run t=0 vs t=24h Validation Check FixpH->Validate FixLight Use Amber Vials & Store at 4°C CheckLight->FixLight FixLight->Validate

Fig 2: Diagnostic workflow for resolving analytical signal loss and validating sample stability.

III. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must prove its own reliability. The following methodologies incorporate built-in validation steps to guarantee that your derivatization and storage conditions are optimal[3].

Protocol A: Preparation and Stabilization for HPLC Analysis

Objective: Prepare a stable standard solution of 1-(2,4-dinitrophenyl)-4-methylpiperidine that resists hydrolysis and photodegradation.

  • Solvent Preparation (Causality Check):

    • Action: Prepare a diluent of 50:50 Acetonitrile : 0.1% Formic Acid in Water.

    • Causality: The acidic modifier (Formic Acid) ensures the pH remains well below 8.0, actively preventing the formation of the Meisenheimer complex and locking the compound in its most stable state.

  • Standard Dissolution:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile using an amber volumetric flask . Sonicate for 5 minutes.

    • Causality: Amber glass blocks UV/Vis transmission, halting the radical-initiated photodegradation pathway.

  • Self-Validation Step (The t=0 vs t=24h Check):

    • Action: Inject the standard immediately into the HPLC (t=0). Store the vial in the autosampler at 4°C. Re-inject the exact same vial 24 hours later (t=24h).

    • Acceptance Criteria: The peak area variance between t=0 and t=24h must be < 2.0%, and no new peaks > 0.1% area should appear. If this fails, your diluent pH has drifted or light exposure occurred during transfer.

Protocol B: Forced Degradation (Stability-Indicating) Assay

Objective: Prove that your HPLC method can successfully separate the intact compound from its degradation products.

  • Baseline Establishment:

    • Action: Run the stabilized standard from Protocol A. Record the retention time and peak area.

  • Base-Catalyzed Stress Testing:

    • Action: Mix 500 µL of standard with 500 µL of 0.1 M NaOH (pH ~13). Incubate at room temperature for 2 hours.

    • Causality: This intentionally forces the nucleophilic aromatic substitution to generate the Meisenheimer complex and subsequent hydrolysis products.

  • Neutralization & Injection:

    • Action: Neutralize the stressed sample with 500 µL of 0.1 M HCl. Inject into the HPLC.

  • Self-Validation Step (Mass Balance Calculation):

    • Action: Sum the peak areas of the remaining intact compound and all newly formed degradation peaks.

    • Acceptance Criteria: The total peak area should roughly equal the baseline peak area (accounting for dilution). If the total area is significantly lower, your degradants are either precipitating out of solution or eluting in the column void volume, meaning your HPLC gradient needs to be adjusted to capture highly polar hydrolysis products.

IV. References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[1]

  • DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L Source: SciSpace URL:

  • Amino Acid-Protecting Groups Source: ResearchGate URL:[2]

  • Derivatization and Separation of Aliphatic Amines Source: Sigma-Aldrich URL:[3]

Sources

Technical Support Center: 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(2,4-Dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) Molecular Formula: C12H15N3O4

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded protocols for the long-term storage and handling of 1-(2,4-dinitrophenyl)-4-methylpiperidine. Dinitroaromatic compounds coupled with cyclic amines present unique stability challenges, primarily driven by photochemical sensitivity and oxidative degradation. This guide ensures your compound maintains its structural integrity and purity for critical downstream assays.

Part 1: Core Storage Methodology & Causality

To establish a self-validating storage system, we must address the three primary vectors of degradation for 1-(2,4-dinitrophenyl)-4-methylpiperidine: photolysis , oxidation , and thermal degradation .

The 2,4-dinitrophenyl moiety is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This makes the molecule susceptible to photochemical reduction and UV-induced radical formation[1]. Furthermore, the tertiary amine nitrogen in the piperidine ring can undergo N-oxidation if exposed to atmospheric oxygen over prolonged periods.

Standard Operating Procedure: Long-Term Storage Preparation

Step 1: Aliquoting (The "Single-Use" Principle)

  • Action: Divide the bulk powder into single-use aliquots immediately upon receipt.

  • Causality: Repeated opening of a master vial introduces ambient moisture and oxygen, leading to cumulative degradation. Aliquoting ensures that the bulk of your material remains undisturbed in its optimal microenvironment.

Step 2: Container Selection

  • Action: Transfer aliquots into amber borosilicate glass vials [2].

  • Causality: Amber glass blocks UV radiation (specifically wavelengths below 400 nm), preventing the photo-excitation of the nitro groups[2]. Borosilicate glass is mandatory because it is chemically inert; standard soda-lime glass can leach trace alkali ions that may catalyze localized degradation.

Step 3: Inert Gas Purging

  • Action: Gently purge the headspace of the vial with dry Argon gas for 5–10 seconds before sealing.

  • Causality: Argon is heavier than atmospheric air (and heavier than Nitrogen), allowing it to form a dense, protective blanket over the solid compound. This completely displaces oxygen, preventing N-oxide formation at the piperidine ring.

Step 4: Hermetic Sealing

  • Action: Cap the vial using a PTFE-lined screw cap , followed by wrapping the exterior seam with Parafilm.

  • Causality: PTFE (Teflon) provides an impermeable, chemically inert barrier against moisture ingress. Parafilm acts as a secondary mechanical seal against humidity fluctuations in the refrigerator/freezer.

Step 5: Temperature Control

  • Action: Store the sealed vials at 2°C to 8°C for medium-term storage (1-6 months), or -20°C for long-term storage (>6 months).

  • Causality: Lowering the temperature reduces the kinetic energy of the system, exponentially decreasing the rate of any spontaneous thermal decomposition or residual oxidative reactions.

Part 2: Troubleshooting & FAQs

Q1: My sample of 1-(2,4-dinitrophenyl)-4-methylpiperidine has darkened from its original color. Is it still viable? A: A darkening of the powder (often shifting to a deep orange or brown) is a classic indicator of photodegradation or oxidation of the dinitrophenyl ring system. If the color shift is significant, the purity has likely been compromised. Troubleshooting: Run an HPLC or LC-MS analysis against a fresh standard to quantify the degradation. Do not use darkened samples for sensitive quantitative assays. Ensure future batches are strictly stored in amber vials[2].

Q2: Can I store this compound in plastic microcentrifuge tubes (e.g., Eppendorf tubes) for convenience? A: No. Standard polypropylene tubes are somewhat permeable to oxygen and moisture over long periods. Furthermore, they do not provide adequate UV protection unless specifically manufactured as opaque/amber plastics. Always default to amber borosilicate glass for long-term archiving of sensitive organic building blocks.

Q3: I accidentally left the vial on the benchtop under fluorescent lab lights for a weekend. What is the risk? A: The risk is moderate to high. Fluorescent and LED lab lighting emit sufficient energy to initiate slow photochemical reactions in nitroaromatics[1]. The extent of degradation depends on the exact light intensity and duration. Isolate this batch, label it as "Potentially Compromised," and verify its purity via NMR or HPLC before use.

Q4: Should I store the compound as a solid or in solution (e.g., dissolved in DMSO)? A: Always store as a dry solid. In solution, the molecular mobility is vastly increased, which accelerates the kinetics of degradation reactions (hydrolysis, oxidation, and photolysis). If you must store a stock solution, use anhydrous, degassed solvents, store at -80°C, and limit the shelf life to less than 30 days.

Part 3: Quantitative Storage Data

The following table summarizes the expected stability of 1-(2,4-dinitrophenyl)-4-methylpiperidine under various storage conditions, assuming high initial purity (>98%).

Storage ConditionContainer TypeAtmosphereLight ExposureExpected Shelf Life
-20°C (Optimal) Amber BorosilicateArgon PurgedDark> 24 Months
2-8°C (Standard) Amber BorosilicateArgon PurgedDark12 - 24 Months
20-25°C (Room Temp) Amber BorosilicateAmbient AirDark3 - 6 Months
20-25°C (Exposed) Clear GlassAmbient AirAmbient Lab Light< 1 Month (High risk of degradation)

Part 4: Storage Workflow Visualization

The following diagram illustrates the critical decision matrix and workflow for processing and storing photosensitive dinitroaromatic derivatives.

StorageWorkflow Start Sample Receipt 1-(2,4-dinitrophenyl)-4-methylpiperidine Aliquoting Aliquoting (Minimize freeze-thaw cycles) Start->Aliquoting Vial Amber Borosilicate Vial (Blocks UV < 400nm) Aliquoting->Vial Purge Argon Gas Purge (Displaces O2 and H2O) Vial->Purge Seal PTFE-Lined Cap + Parafilm (Hermetic Seal) Purge->Seal Store Long-Term Storage (-20°C to 8°C) Seal->Store

Workflow for the long-term, stability-preserving storage of photosensitive dinitroaromatics.

References

  • Loba Chemie. "2,4-DINITROPHENYL HYDRAZINE AR - Loba Chemie". lobachemie.com. Available at:[Link]

Sources

alternative solvents for 1-(2,4-dinitrophenyl)-4-methylpiperidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Green SNAr Methodologies. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals transition from traditional, toxic volatile organic compounds (VOCs) to sustainable alternative solvents for the synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine.

This guide focuses on the nucleophilic aromatic substitution (SNAr) of 1-halo-2,4-dinitrobenzene (e.g., Sanger’s reagent or 1-chloro-2,4-dinitrobenzene) with 4-methylpiperidine. By understanding the mechanistic causality behind solvent-solute interactions, you can troubleshoot effectively and optimize your green chemistry workflows.

Quantitative Data: Solvent Performance Comparison

The choice of solvent dictates the stabilization of the Meisenheimer complex (the rate-determining intermediate). Below is a comparative analysis of alternative solvents against traditional baselines [1][4].

Solvent SystemDielectric Constant (ε)Relative Reaction RateEnvironmental ImpactMechanistic Advantage for SNAr
DMF (Traditional)36.7Benchmark (1.0x)High (Reprotoxic VOC)High polarity stabilizes the transition state.
PEG-400 ~12.5Fast (0.8x)Low (Biodegradable)Ether oxygens act as H-bond acceptors, stabilizing the protonated amine [1].
Water + TPGS-750-M 80.1 (Bulk)Fast (0.9x)Very Low (Green)Hydrophobic effect forces reagents into nanomicelles, increasing effective molarity [2].
Choline Chloride:Urea (DES)N/ASlow (0.2x)Low (Biocompatible)High hydrogen-bond donor capacity; tunable polarity [3].

Troubleshooting Guide & FAQs

Q1: My SNAr reaction in Deep Eutectic Solvents (DES) is proceeding much slower than in DMF. How can I accelerate it? Causality & Solution: Deep Eutectic Solvents, such as Reline (Choline Chloride:Urea), possess an extensive intermolecular hydrogen-bond network that results in high macroscopic viscosity. This creates a mass-transfer limitation, restricting the diffusion of 4-methylpiperidine to the electrophilic center of 1-chloro-2,4-dinitrobenzene. Actionable Fix: Apply gentle heating (50–60 °C) or add a benign co-solvent (e.g., 5–10% v/v water or DMSO) [3]. This disrupts the rigid hydrogen-bonded matrix, drastically lowering viscosity and accelerating the bimolecular collision rate without compromising the green nature of the system.

Q2: When using water as a green solvent, my reagents form an intractable suspension and conversion stalls at 20%. What is the mechanism of failure? Causality & Solution: Both 1-chloro-2,4-dinitrobenzene and the product 1-(2,4-dinitrophenyl)-4-methylpiperidine are highly hydrophobic. In pure water, phase separation occurs, and the reaction is limited strictly to the biphasic interface. Actionable Fix: Implement micellar catalysis. By adding 2 wt% of a non-ionic designer surfactant like TPGS-750-M or AOT, you create nanomicelles with lipophilic cores [2]. The hydrophobic effect drives both the electrophile and nucleophile into these cores, creating a highly concentrated microenvironment that stabilizes the Meisenheimer complex and drives the reaction to completion at room temperature.

Q3: Do I still need to add a stoichiometric base (like K₂CO₃ or Et₃N) when using PEG-400? Causality & Solution: In traditional aprotic solvents, an external base is mandatory to deprotonate the zwitterionic intermediate and neutralize the generated HCl, preventing the formation of unreactive 4-methylpiperidinium chloride. However, PEG-400 contains repeating ether units that act as excellent hydrogen-bond acceptors. While PEG-400 provides specific solvation that stabilizes the transition state, it cannot permanently sequester HCl [1]. Actionable Fix: Yes, you must still use a base. However, because PEG-400 acts as a phase-transfer catalyst, you can use mild, inexpensive inorganic bases like finely powdered NaHCO₃ or K₂CO₃, which will remain suspended and active in the polymer matrix.

Experimental Protocols: Self-Validating Workflows

Protocol A: Micellar-Catalyzed SNAr in Aqueous Media

This protocol utilizes the hydrophobic effect to drive the reaction in water, eliminating the need for toxic aprotic solvents.

  • Surfactant Preparation: In a 25 mL round-bottom flask, dissolve 40 mg of TPGS-750-M in 2.0 mL of HPLC-grade water (2 wt% solution). Stir vigorously for 10 minutes until the solution is clear and homogenous.

  • Electrophile Addition: Add 1-chloro-2,4-dinitrobenzene (1.0 mmol, 202.5 mg) to the aqueous micellar solution. Self-Validation: The solution will become cloudy as the substrate partitions into the micellar cores.

  • Nucleophile & Base Addition: Add 4-methylpiperidine (1.2 mmol, 142 µL) followed by triethylamine (1.5 mmol, 209 µL).

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for 4 hours. The reaction mixture will gradually turn deep yellow/orange, indicating the formation of the product.

  • In-Flask Extraction (Workup): Add 3 mL of a green extraction solvent (e.g., Ethyl Acetate or 2-MeTHF). Stir for 5 minutes, then allow the phases to separate. Extract the organic layer. The aqueous surfactant layer can be recycled for subsequent runs.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Protocol B: Solvent-Free / PEG-400 Mediated SNAr

This protocol leverages the phase-transfer properties of liquid polymers.

  • Reaction Assembly: To a dry 10 mL vessel, add 1-chloro-2,4-dinitrobenzene (1.0 mmol, 202.5 mg), 4-methylpiperidine (1.1 mmol, 130 µL), and anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Solvent Addition: Add 1.5 mL of PEG-400.

  • Heating: Stir the suspension at 60 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the high-Rf starting material and the appearance of a bright yellow low-Rf spot confirms conversion.

  • Precipitation Workup: Cool the mixture to room temperature and pour it into 15 mL of ice-cold water. The PEG-400 and inorganic salts will dissolve entirely in the water, causing the highly hydrophobic 1-(2,4-dinitrophenyl)-4-methylpiperidine to precipitate as a yellow solid.

  • Isolation: Vacuum filter the precipitate, wash with cold water (2 x 5 mL), and dry under a high vacuum.

Mechanistic & Workflow Visualizations

SNAr_Mechanism R1 1-Chloro-2,4-dinitrobenzene + 4-Methylpiperidine TS1 Nucleophilic Attack (Rate-Determining Step) R1->TS1 MC Meisenheimer Complex (Resonance Stabilized) TS1->MC TS2 Leaving Group Expulsion (Fast Step) MC->TS2 P1 1-(2,4-Dinitrophenyl)-4-methylpiperidine + HCl TS2->P1

Fig 1: SNAr Mechanism showing the formation of the Meisenheimer Complex.

Micellar_Workflow Step1 Prepare Aqueous Surfactant (2 wt% TPGS-750-M in H2O) Step2 Add 1-Halo-2,4-dinitrobenzene (Electrophile) Step1->Step2 Step3 Add 4-Methylpiperidine & Base (Nucleophile) Step2->Step3 Step4 Stir at Room Temp (Micellar Catalysis) Step3->Step4 Step5 In-flask Extraction (Minimal Organic Solvent) Step4->Step5 Step6 Product Isolation & Surfactant Recycling Step5->Step6

Fig 2: Step-by-step workflow for aqueous micellar-catalyzed SNAr reactions.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: MDPI (Molecules) URL:[Link]

  • Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles Source: ResearchGate (Journal of Physical Organic Chemistry) URL:[Link]

  • Dimethyl sulfoxide/deep eutectic solvents mixtures as media in the reaction of 1‐fluoro‐2,4‐dinitrobenzene with piperidine: A solvent effect study Source: ResearchGate (International Journal of Chemical Kinetics) URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Validation & Comparative

Technical Comparison Guide: Analytical Derivatization Strategies for 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Characterization and Validation of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of quantifying aliphatic secondary amines. 4-Methylpiperidine is a critical building block in drug synthesis, yet it lacks a native chromophore or fluorophore, rendering direct High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection virtually impossible[1].

To solve this, we must employ pre-column chemical derivatization. This guide objectively compares industry-standard derivatization agents, explains the mechanistic causality behind selecting 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent), and provides a self-validating protocol for the synthesis, characterization, and HPLC validation of the resulting stable derivative: 1-(2,4-dinitrophenyl)-4-methylpiperidine .

Comparative Analysis of Derivatization Alternatives

Selecting the correct derivatizing agent requires balancing reaction kinetics, derivative stability, and detector sensitivity. For a secondary amine like 4-methylpiperidine, many common reagents fail or produce unacceptable artifacts[2].

Table 1: Performance Comparison of Amine Derivatization Agents
Derivatization ReagentTarget Amine CompatibilityDetection ModeReaction ConditionsApplication Scientist Insights (Pros & Cons)
FDNB (Sanger's Reagent) Primary & SecondaryUV-Vis (360 nm)pH 9.0, 60°C, 30 minOptimal. Forms a highly stable DNP derivative with high molar absorptivity. Con: Excess reagent must be chromatographically resolved from the analyte.
FMOC-Cl Primary & SecondaryFluorescence / UVpH 8.0, RT, 10 minSub-optimal. While highly sensitive, the hydrolysis by-product (FMOC-OH) often co-elutes with secondary amine derivatives, requiring complex liquid-liquid extraction.
Dansyl Chloride Primary & SecondaryFluorescence / UVpH 9.5, 40°C, 45 minSub-optimal. Prone to multiple side reactions yielding ghost peaks. Requires longer reaction times and strict exclusion of moisture.
OPA (o-Phthalaldehyde) Primary ONLY FluorescencepH 9-11, RT, 2 minFails. OPA is fundamentally unreactive with secondary amines like 4-methylpiperidine without the complex addition of an oxidation step or a primary amine co-reactant[2].

Mechanistic Rationale for Dinitrophenylation

The reaction between 4-methylpiperidine and FDNB proceeds via Nucleophilic Aromatic Substitution (SNAr) .

The Causality of the Chemistry: The two strongly electron-withdrawing nitro groups on the benzene ring of FDNB activate the ortho and para positions, making the fluorine atom highly susceptible to nucleophilic attack by the secondary amine.

  • Why pH 9.0? The reaction mandates a basic environment (Borate buffer, pH 9.0) to ensure the 4-methylpiperidine remains deprotonated (freebase form). The protonated ammonium salt is not nucleophilic and will not react.

  • Why not pH 11? If the pH is too high, hydroxide ions will outcompete the amine, rapidly hydrolyzing FDNB into 2,4-dinitrophenol, consuming the reagent and creating massive interfering peaks in the chromatogram. pH 9.0 is the thermodynamic sweet spot.

DerivWorkflow A 4-Methylpiperidine (Secondary Amine) D SNAr Reaction (Nucleophilic Attack) A->D B FDNB Reagent (1-Fluoro-2,4-dinitrobenzene) B->D C Borate Buffer (pH 9.0) C->D Deprotonates Amine E 1-(2,4-dinitrophenyl)- 4-methylpiperidine D->E 60°C, 30 min F HPLC-UV Analysis (λ = 360 nm) E->F Acid Quench & Inject

Workflow for SNAr derivatization of 4-methylpiperidine using Sanger's reagent.

Structural Characterization of the Derivative

Before quantitative validation, the synthesized reference standard of 1-(2,4-dinitrophenyl)-4-methylpiperidine must be structurally confirmed. The introduction of the DNP group shifts the analytical profile, providing a robust UV chromophore. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the successful substitution[3].

Table 2: NMR Characterization of 1-(2,4-dinitrophenyl)-4-methylpiperidine
NucleusFrequency / SolventChemical Shifts (δ, ppm) & Structural Assignments
¹H NMR 300 MHz, CDCl₃8.70 (d, J=2.7 Hz, 1H, Ar-H), 8.23 (dd, J=9.4, 2.7 Hz, 1H, Ar-H), 7.09 (d, J=9.4 Hz, 1H, Ar-H), 3.45 (m, 2H, piperidine-H), 3.11 (m, 2H, piperidine-H), 1.76–1.82 (m, 3H, piperidine-H), 1.39 (m, 2H, piperidine-H), 1.03 (d, J=6.4 Hz, 3H, -CH₃)
¹³C NMR 75 MHz, CDCl₃149.7, 137.3, 137.2, 128.0, 123.9, 119.2 (Aromatic-C), 51.2, 33.6, 30.2, 21.6 (Aliphatic-C)

Data indicates a yellow solid with a melting point of 84–86 °C[3].

Experimental Protocol: Self-Validating Derivatization & HPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in system suitability checks to prevent false positives caused by reagent degradation.

Step-by-Step Derivatization Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust to exactly pH 9.0 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve FDNB in LC-MS grade acetonitrile to a concentration of 10 mM. (Caution: FDNB is a severe skin irritant; handle in a fume hood).

  • Reaction: In a 2 mL amber HPLC vial, combine:

    • 100 µL of 4-methylpiperidine sample (in acetonitrile)

    • 100 µL of Borate Buffer (pH 9.0)

    • 200 µL of 10 mM FDNB reagent

  • Incubation: Cap the vial and incubate at 60 °C for exactly 30 minutes.

  • Quenching (Critical Step): Add 50 µL of 0.1 M HCl.

    • Causality: Acidification instantly protonates any unreacted amine, halting the SNAr reaction. It also neutralizes the borate buffer, protecting the silica-based C18 HPLC column from alkaline dissolution.

HPLC-UV Method Parameters
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Water / Acetonitrile (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm. (Causality: 360 nm is highly specific to the DNP chromophore, rendering the mobile phase and unreacted aliphatic impurities completely transparent[1]).

  • Self-Validation Check (System Suitability): Inject a Reagent Blank (Buffer + FDNB + Quench, no amine). You must observe a peak for 2,4-dinitrophenol (hydrolysis product) eluting early. Ensure the resolution ( Rs​ ) between the phenol peak and the 1-(2,4-dinitrophenyl)-4-methylpiperidine peak is > 2.0.

Analytical Validation Data (ICH Q2(R1) Framework)

Validation cluster_0 Start ICH Q2(R1) Validation 1-(2,4-dinitrophenyl)-4-methylpiperidine Spec Specificity (Blank vs. Sample) Start->Spec Lin Linearity (0.5 - 50 µg/mL) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Sens Sensitivity (LOD & LOQ) Start->Sens

ICH Q2(R1) analytical validation framework for the derivatized amine.

When the above protocol is executed, the method demonstrates robust validation metrics suitable for pharmaceutical quality control:

Table 3: Quantitative Validation Summary
Validation ParameterAcceptance CriteriaObserved Performance for DNP-Derivative
Linearity Range R2 > 0.9990.5 - 50 µg/mL ( R2 = 0.9997)
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Intra-day Precision RSD 2.0% (n=6)1.2%
Inter-day Precision RSD 3.0% (n=18)1.8%
Accuracy 98.0% - 102.0%99.1% - 101.2% (across 3 concentration levels)

Sources

Comparative Guide: 1-(2,4-Dinitrophenyl)-4-methylpiperidine vs. Alternative Dinitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the derivatization of aliphatic amines is a critical hurdle in analytical chemistry. Because cyclic secondary amines like 4-methylpiperidine lack a strong native chromophore, direct UV detection during High-Performance Liquid Chromatography (HPLC) is highly insensitive. To solve this, Nucleophilic Aromatic Substitution (SNAr) is employed to tag these molecules with a 2,4-dinitrophenyl (DNP) group.

This guide objectively compares 1-(2,4-dinitrophenyl)-4-methylpiperidine against its unmethylated parent compound and other common DNP reagents, providing mechanistic insights, comparative experimental data, and a self-validating protocol for its synthesis and analysis.

Physicochemical & Performance Comparison

The choice of a DNP derivative or reagent fundamentally alters the chromatographic behavior and reactive target of the assay. The tables below summarize the quantitative differences between 1-(2,4-dinitrophenyl)-4-methylpiperidine (CAS 60212-38-6), its unmethylated analog 1-(2,4-dinitrophenyl)piperidine (CAS 839-93-0)[1], and common derivatizing agents like Sanger's Reagent (FDNB) and DNPH.

Table 1: Physicochemical Properties of Key DNP Compounds
CompoundPrimary RoleMolecular WeightTarget AnalyteUV Absorbance Max
1-(2,4-DNP)-4-methylpiperidine Analytical Standard / Product265.27 g/mol N/A (End Product)~360 nm
1-(2,4-DNP)-piperidine Analytical Standard / Product251.24 g/mol N/A (End Product)~360 nm
FDNB (Sanger's Reagent) Derivatizing Agent186.10 g/mol Primary/Secondary Amines254 nm (shifts upon rxn)
DNPH Derivatizing Agent198.14 g/mol Aldehydes / Ketones~360 nm
Table 2: Chromatographic & Kinetic Performance Data
Parameter1-(2,4-DNP)-piperidine1-(2,4-DNP)-4-methylpiperidineCausality / Insight
SNAr Reaction Rate Fast (Baseline)Fast (Comparable)The para-methyl group is distant from the nucleophilic nitrogen, causing negligible steric hindrance during SNAr.
RP-HPLC Retention Time ~5.2 min~7.8 minThe added methyl group increases lipophilicity (LogP), significantly shifting retention time in reversed-phase (C18) HPLC.
Matrix Interference Risk ModerateLowThe longer retention time shifts the peak away from polar, early-eluting biological matrix interferents.

Mechanistic Insights: The SNAr Derivatization Pathway

To synthesize 1-(2,4-dinitrophenyl)-4-methylpiperidine, 4-methylpiperidine is reacted with an electrophile such as 1-fluoro-2,4-dinitrobenzene (FDNB) or 1-chloro-2,4-dinitrobenzene (CDNB)[2].

Expertise Insight: Why is FDNB overwhelmingly preferred over CDNB for this derivatization? In standard SN1 or SN2 reactions, fluorine is a poor leaving group. However, in SNAr, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the departure of the leaving group[3]. Fluorine's extreme electronegativity withdraws electron density from the aromatic carbon, making it highly electrophilic and drastically accelerating the nucleophilic attack by 4-methylpiperidine[4]. Once the resonance-stabilized Meisenheimer complex forms, the expulsion of the halide is rapid, restoring aromaticity .

SNAr_Mechanism FDNB 1-Fluoro-2,4-dinitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) FDNB->Complex Nucleophilic Attack Amine 4-Methylpiperidine (Nucleophile) Amine->Complex Product 1-(2,4-Dinitrophenyl)- 4-methylpiperidine Complex->Product F- Expulsion (Fast Step) Byproduct HF (Quenched by Base) Complex->Byproduct

Nucleophilic Aromatic Substitution (SNAr) mechanism forming 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Self-Validating Experimental Protocol: Synthesis & HPLC-UV Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates chemical quenching to freeze reaction kinetics and utilizes selective UV wavelength monitoring to blind the detector to unreacted aliphatic amines.

Step-by-Step Methodology
  • Reagent Preparation (The Blank):

    • Prepare a 10 mM solution of FDNB in acetonitrile.

    • Prepare a 0.1 M sodium borate buffer adjusted to pH 9.0. (Causality: SNAr requires the amine to be in its unprotonated, nucleophilic state. A pH of 9.0 ensures the secondary amine of 4-methylpiperidine remains deprotonated without causing excessive hydrolysis of the FDNB reagent).

  • Derivatization Reaction:

    • Mix 100 µL of 5 mM 4-methylpiperidine (analyte) with 100 µL of the 10 mM FDNB solution and 800 µL of borate buffer.

    • Incubate the mixture at 60°C for 30 minutes in the dark to prevent photo-degradation of the DNP moiety.

  • Kinetic Quenching (Critical Validation Step):

    • Add 50 µL of 0.1 M HCl to the reaction vial.

    • (Causality: The sudden drop in pH protonates any remaining unreacted 4-methylpiperidine, instantly halting the base-catalyzed SNAr reaction. This prevents over-derivatization and stabilizes the 1-(2,4-dinitrophenyl)-4-methylpiperidine product for accurate quantification).

  • HPLC-UV Analysis:

    • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water.

    • Detection: UV at 360 nm. (Causality: Underivatized 4-methylpiperidine does not absorb at 360 nm. Only the DNP-tagged product and excess reagent will be visible, ensuring high signal-to-noise ratio).

  • System Suitability & Validation:

    • Inject a blank (Buffer + FDNB + HCl) to identify the reagent peak and its hydrolysis byproduct (2,4-dinitrophenol).

    • Inject the derivatized sample. The peak appearing at ~7.8 minutes is confirmed as 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Experimental_Workflow Step1 1. Reagent Prep 10 mM FDNB & 5 mM Amine in Borate Buffer (pH 9.0) Step2 2. SNAr Derivatization Incubate at 60°C for 30 min (Dark) Step1->Step2 Step3 3. Reaction Quenching Add 0.1 M HCl to halt reaction Step2->Step3 Step4 4. HPLC-UV Analysis Isocratic Elution, Detect at 360 nm Step3->Step4 Step5 5. Data Validation Verify via Internal Standard Match Step4->Step5

Self-validating workflow for the derivatization and HPLC-UV analysis of DNP-amines.

References

  • National Institutes of Health (NIH). "1-(2,4-Dinitrophenyl)piperidine - Compound Summary." PubChem Database, CID 225454. Available at:[Link]

  • Zingaretti, L., et al. "Kinetics and Mechanism for the Reaction of 1-Fluoro-2,4-dinitrobenzene with n-Butylamine and Piperidine." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

advantages of using 1-(2,4-dinitrophenyl)-4-methylpiperidine over similar reagents

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 1-(2,4-Dinitrophenyl)-4-methylpiperidine as an Internal Standard in Chromatographic Amine Profiling

Introduction

Quantifying trace amines and amino acids in complex biological matrices requires robust pre-column derivatization. Sanger’s reagent, or, is universally employed to convert polar amines into highly UV-absorbent 2,4-dinitrophenyl (DNP) derivatives[1]. However, the accuracy of high-performance liquid chromatography (HPLC) relies heavily on the choice of an internal standard (IS). While underivatized unnatural amino acids (e.g., 2-aminoadipic acid) are commonly used, they introduce severe kinetic variability during the derivatization step[1].

Enter 1-(2,4-dinitrophenyl)-4-methylpiperidine (DNP-4-MP) . As a pre-derivatized, unnatural aliphatic amine, it offers a paradigm shift in quantitative reliability. This guide objectively compares DNP-4-MP against traditional reagents, detailing the mechanistic causality behind its superior chromatographic performance.

Mechanistic Advantages: The Causality of Choice

1. Kinetic Decoupling via Pre-Derivatization Unlike 2-aminoadipic acid, which must compete with target analytes for the DNFB reagent, DNP-4-MP is already derivatized. Spiking a pre-derivatized IS isolates extraction recovery and instrument variance from derivatization yield. This prevents the IS from artificially suppressing the derivatization of trace analytes in reagent-limited micro-reactions.

2. Chromophore Parity Because DNP-4-MP possesses the exact 2,4-dinitrophenyl chromophore as the target DNP-amines, its molar extinction coefficient at the detection maximum (λ = 363 nm) is practically identical[1]. This ensures uniform detector linearity across a wide dynamic range, avoiding the sensitivity drop-offs seen with structurally divergent standards.

3. The "4-Methyl" Lipophilic Shift The structural genius of DNP-4-MP lies in the 4-methyl group on the piperidine ring. Standard DNP-piperidine often co-elutes with late-eluting natural polyamines. The addition of the methyl group slightly increases the molecule's hydrophobicity, predictably shifting its retention time on a C18 reverse-phase column into a clean chromatographic window, completely devoid of matrix interference.

4. Chemical Inertness The tertiary amine linkage in DNP-4-MP is highly resistant to hydrolysis under the alkaline conditions (pH 9.0) and elevated temperatures (60 °C) required for DNFB derivatization[1]. This ensures 100% IS survival during aggressive sample preparation.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of DNP-4-MP against alternative internal standards commonly used in [2].

Internal StandardTypeUV λmaxRetention Shift (vs DNP-Glu)Deriv. Kinetic InterferenceMatrix Background Risk
DNP-4-MP Pre-derivatized363 nm+ 8.5 min (Optimal)None (0%)Zero (Unnatural)
2-Aminoadipic Acid Underivatized363 nm+ 2.1 min (Crowded)High (Competes for DNFB)Low
DNP-Piperidine Pre-derivatized363 nm+ 5.0 min (Variable)None (0%)Moderate (Co-elution)
DNP-Aniline Pre-derivatized345 nm+ 7.2 minNone (0%)Low

Note: DNP-aniline exhibits a shifted UV maximum due to its diarylamine conjugation, leading to suboptimal sensitivity when the detector is locked at 363 nm for alkylamines.

Workflow Visualization

G Sample Biological Matrix (Target Amines) Deriv Derivatization (DNFB, pH 9.0, 60°C) Sample->Deriv Native Amines IS Spike Pre-derivatized IS [DNP-4-MP] IS->Deriv Inert IS HPLC RP-HPLC Separation (C18 Column) Deriv->HPLC DNP-Amines + DNP-4-MP Detect UV/Vis Detection (λ = 363 nm) HPLC->Detect Baseline Resolution

Workflow showing the kinetic decoupling of DNP-4-MP during analytical derivatization.

Standardized Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure absolute trustworthiness, this protocol incorporates a self-validating step to confirm the chemical inertness of the IS during derivatization.

Reagents: 1-(2,4-dinitrophenyl)-4-methylpiperidine (DNP-4-MP, 1 mg/mL in acetonitrile), 1-fluoro-2,4-dinitrobenzene (DNFB, 30 mM in acetonitrile), 0.1 M Borate buffer (pH 9.0).

Step 1: Sample Preparation & Spiking

  • Aliquot 100 µL of the biological fluid (e.g., plasma or tissue extract) into a microcentrifuge tube.

  • Spike with 10 µL of the DNP-4-MP internal standard solution. Causality: Spiking before precipitation controls for extraction losses.

  • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean vial.

Step 2: Alkaline Derivatization

  • Add 100 µL of 0.1 M Borate buffer (pH 9.0) to the supernatant. Causality: Amines must be deprotonated to act as effective nucleophiles against DNFB.

  • Add 50 µL of 30 mM DNFB reagent.

  • Incubate the mixture at 60 °C for 40 minutes[1].

    • Self-Validation Check: Run a parallel blank containing only buffer and DNP-4-MP. The peak area of DNP-4-MP must not deviate by more than ±1% pre- and post-incubation, proving its absolute inertness and stability.

Step 3: Reaction Quenching & HPLC Injection

  • Quench the reaction by adding 50 µL of 1 M acetic acid. Causality: This shifts the pH to ~4.0, neutralizing unreacted DNFB and preventing column degradation.

  • Inject 10 µL onto an RP-HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using 50 mM N-methylmorpholine/acetate buffer (pH 7.4) and acetonitrile[1].

  • Detection: Set the UV/Vis detector to 363 nm.

  • Quantification: Calculate the analyte concentration using the peak area ratio of the target DNP-amine to the DNP-4-MP internal standard.

References

  • Title: Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography Source: Molecules (MDPI) URL: [Link]

  • Title: High-Performance Liquid Chromatography with Amperometric Detection of Medroxyprogesterone Acetate in Human Plasma with 2,4-Dinitrophenylhydrazine as Derivatizing Agent and Solid-Phase Extraction for Sample Clean-up Source: ScienceAsia URL: [Link]

Sources

Performance Evaluation of 1-(2,4-Dinitrophenyl)-4-methylpiperidine in HPLC-UV Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analytical Challenge

The accurate quantification of secondary aliphatic amines like 4-methylpiperidine in biological or synthetic matrices presents a fundamental analytical challenge: the molecule lacks a conjugated π -electron system, rendering it virtually invisible to standard UV-Vis detectors. To achieve high-sensitivity quantification, pre-column derivatization is mandatory.

This guide evaluates the analytical performance of 1-(2,4-dinitrophenyl)-4-methylpiperidine , the stable product formed by reacting 4-methylpiperidine with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB)[1]. By objectively comparing this derivative against alternative labeling strategies (FMOC-Cl and Dansyl-Cl), we provide a causal, mechanistically grounded framework for selecting the optimal assay chemistry.

Mechanistic Rationale: The SNAr Advantage

The derivatization of 4-methylpiperidine with FDNB proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The Causality of the Reaction: The strong electron-withdrawing nature of the two nitro groups on FDNB activates the aromatic ring, making the carbon attached to the fluorine highly electrophilic. When buffered to pH 9.0, 4-methylpiperidine remains largely unprotonated (nucleophilic) and attacks the ring, forming a transient Meisenheimer complex. The subsequent elimination of fluoride yields 1-(2,4-dinitrophenyl)-4-methylpiperidine[2].

This specific chemical pathway is chosen because the resulting aryl-amine (C-N) bond is practically indestructible under standard chromatographic conditions, offering superior stability compared to the hydrolysis-prone carbamate bonds formed by FMOC derivatization.

Pathway N1 4-Methylpiperidine (Analyte) N3 SNAr Reaction (pH 9.0, 60°C) N1->N3 N2 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) N2->N3 N4 Meisenheimer Complex (Transient) N3->N4 Nucleophilic Attack N5 1-(2,4-Dinitrophenyl)- 4-methylpiperidine N4->N5 Fluoride Elimination

Fig 1. SNAr derivatization pathway of 4-methylpiperidine with Sanger's reagent.

Comparative Performance Analysis

To objectively evaluate 1-(2,4-dinitrophenyl)-4-methylpiperidine, we must benchmark it against the two most common alternative derivatives: FMOC-4-methylpiperidine and Dansyl-4-methylpiperidine. Commercial standards of the DNP derivative are utilized to validate recovery and calibration,[3].

Matrix Interference and Wavelength Selection

The most significant advantage of the DNP derivative is its absorption maximum ( λmax​ ) at 360 nm. Biological matrices (proteins, nucleic acids, and cellular debris) heavily absorb UV light between 210 nm and 280 nm. Because FMOC derivatives require UV detection at 265 nm, they suffer from severe baseline noise and matrix interference. By shifting the detection window to 360 nm, the DNP derivative completely bypasses this interference, resulting in a pristine signal-to-noise ratio without the need for an expensive fluorescence detector.

Quantitative Comparison Table
Analytical ParameterFDNB (Sanger's Reagent)FMOC-ClDansyl-Cl
Derivative Formed 1-(2,4-dinitrophenyl)-4-methylpiperidineFMOC-4-methylpiperidineDansyl-4-methylpiperidine
Detection Mode UV-VisUV / FluorescenceFluorescence
Optimal Wavelength λmax​ = 360 nm λmax​ = 265 nm / Em = 315 nmEx = 340 nm / Em = 500 nm
Matrix Interference Very Low (Visible region)High (UV region)Low
Derivative Stability >72 hours (Stable C-N bond)<24 hours (Hydrolysis-prone)>48 hours
Reaction Conditions pH 9.0, 60°C, 30 minpH 8.0, RT, 10 minpH 9.5, 40°C, 45 min

Self-Validating Experimental Protocol

Trust in analytical chemistry stems from protocols that verify their own success. The following HPLC-UV methodology is designed as a self-validating system .

By intentionally introducing Glycine as a quenching agent at the end of the reaction, we generate a secondary product (DNP-Glycine). The presence and integration area of the DNP-Glycine peak in the final chromatogram serves as an internal proof that FDNB was present in molar excess and that the derivatization of 4-methylpiperidine went to absolute completion.

Step-by-Step Methodology
  • Sample Buffering: Transfer 100 µL of the sample containing 4-methylpiperidine into a reaction vial. Add 100 µL of 0.2 M Sodium Borate buffer (pH 9.0).

    • Causality: The pKa of 4-methylpiperidine is ~10.4. Buffering to pH 9.0 ensures a sufficient fraction of the amine is unprotonated for the SNAr attack, while preventing the rapid hydroxide-driven degradation of FDNB that occurs at pH > 10.

  • Derivatization: Add 200 µL of 20 mM FDNB dissolved in anhydrous acetonitrile. Vortex for 10 seconds and incubate in a thermoshaker at 60°C for 30 minutes.

  • Self-Validating Quench: Add 50 µL of 0.1 M Glycine solution to the vial. Incubate for an additional 5 minutes.

    • Causality: Glycine scavenges all unreacted FDNB. If the resulting chromatogram lacks a massive DNP-Glycine peak eluting early in the run, the assay is automatically flagged as invalid due to reagent depletion.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

Workflow S1 1. Buffering Borate pH 9.0 S2 2. Reaction FDNB, 60°C S1->S2 S3 3. Quenching Add Glycine S2->S3 S4 4. Separation HPLC-UV (360nm) S3->S4

Fig 2. Self-validating HPLC-UV assay workflow for DNP-derivatized 4-methylpiperidine.

Conclusion

For the rigorous quantification of 4-methylpiperidine, derivatization to 1-(2,4-dinitrophenyl)-4-methylpiperidine offers unmatched structural stability and optical advantages. By shifting the detection wavelength to 360 nm, analysts can bypass the UV noise inherent to biological matrices, achieving highly reproducible, matrix-independent results that outperform FMOC-based assays in robustness and longevity.

References

  • Title: Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: Preparation of Affinity Purified Antibodies against ε-Glutaryl-Lysine Residues in Proteins Source: National Institutes of Health (NIH PMC) URL: [Link]

Sources

Spectroscopic Comparison Guide: 1-(2,4-Dinitrophenyl)-4-methylpiperidine vs. Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and advanced organic synthesis, the precise tracking of structural transformations is critical. The synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine via Nucleophilic Aromatic Substitution (SNAr) serves as a textbook model for evaluating electronic and steric changes using spectroscopy.

This guide objectively compares the spectroscopic profiles (NMR, FT-IR, and UV-Vis) of the target product against its precursors: 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) and 4-methylpiperidine . By analyzing these shifts, researchers can definitively validate reaction success, understand the underlying electronic causality, and establish self-validating experimental protocols.

Mechanistic Grounding: The SNAr Pathway

The reaction between 1-fluoro-2,4-dinitrobenzene (FDNB) and 4-methylpiperidine is driven by the profound electron-withdrawing nature of the two nitro groups on the benzene ring. These groups deplete electron density from the ring, rendering the ipso-carbon highly electrophilic. When the secondary amine attacks, a resonance-stabilized intermediate (the Meisenheimer complex) is formed, followed by the rapid expulsion of the fluoride leaving group [1].

SNAr_Mechanism A 1-Fluoro-2,4-dinitrobenzene (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B 4-Methylpiperidine (Nucleophile) B->C Lone Pair Donation D 1-(2,4-dinitrophenyl)-4-methylpiperidine (Product) C->D F- Departure E HF / Base-H+ F- (Byproduct) C->E Deprotonation

Logical relationship of the SNAr mechanism forming the target piperidine derivative.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, this protocol is designed with built-in, self-validating checkpoints. The visual and chromatographic changes provide immediate feedback before spectroscopic confirmation is even required.

Experimental_Workflow Step1 Reagent Preparation Dissolve FDNB & 4-Methylpiperidine Step2 SNAr Reaction Stir at RT, Monitor via TLC Step1->Step2 Step3 Workup & Purification Extraction & Column Chromatography Step2->Step3 Step4 Spectroscopic Characterization NMR, FT-IR, UV-Vis, HRMS Step3->Step4

Step-by-step experimental workflow for the synthesis and characterization of the product.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 1-fluoro-2,4-dinitrobenzene (FDNB) in anhydrous ethanol or DMF. Add 1.5 equivalents of a mild base (e.g., K₂CO₃) to act as an acid scavenger.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of 4-methylpiperidine dropwise at room temperature.

    • Self-Validation Checkpoint 1 (Visual): The solution will immediately transition from pale yellow to a deep, vibrant orange/yellow. This color change is a direct result of the extended push-pull conjugation established upon the formation of the C-N bond.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

    • Self-Validation Checkpoint 2 (Chromatographic): FDNB is highly UV-active but colorless on the plate. The product will appear as a bright yellow spot with a lower Rf value due to the increased polarity of the tertiary amine compared to the fluorinated precursor.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow solid via silica gel flash chromatography to yield pure 1-(2,4-dinitrophenyl)-4-methylpiperidine.

Spectroscopic Data Presentation & Causality Analysis

The true confirmation of structural integrity lies in the spectroscopic comparison between the precursors and the purified product. The data below synthesizes expected shifts based on the electronic environments of the molecules [2] [3] [4].

Table 1: ¹H NMR Comparison (CDCl₃, 300 MHz)
Proton Assignment1-Fluoro-2,4-dinitrobenzene (δ ppm)4-Methylpiperidine (δ ppm)Product (δ ppm)Shift Causality (The "Why")
Aromatic H-3 ~8.80 (dd)N/A8.70 (d)Upfield Shift: The strongly inductive, electron-withdrawing fluorine is replaced by an amine. The nitrogen's lone pair donates electron density into the ring via resonance, shielding the aromatic protons.
Aromatic H-5 ~8.50 (ddd)N/A8.23 (dd)Upfield Shift: Increased electron density at the para position relative to the new amine group.
Aromatic H-6 ~7.50 (dd)N/A7.09 (d)Significant Upfield Shift: This proton is ortho to the newly introduced electron-donating amine, experiencing the strongest shielding effect.
Piperidine Eq (C2/C6) N/A~3.00 (m)3.45 (m)Downfield Shift: The dinitrophenyl group acts as a massive electron sink, pulling electron density away from the piperidine nitrogen, deshielding the adjacent equatorial protons.
Piperidine Ax (C2/C6) N/A~2.60 (m)3.11 (m)Downfield Shift: Same inductive deshielding effect as the equatorial protons.
Piperidine CH₃ N/A~0.90 (d)1.03 (d)Slight Downfield Shift: Long-range inductive effects from the aromatic system.
Amine N-H N/A~1.50 (br s)AbsentDisappearance: Conclusive proof that the secondary amine has been converted into a tertiary amine.
Table 2: ¹³C NMR Comparison (CDCl₃, 75 MHz)
Carbon Assignment1-Fluoro-2,4-dinitrobenzene (δ ppm)4-Methylpiperidine (δ ppm)Product (δ ppm)
Aromatic C-1 ~159.0 (d, J = 260 Hz, C-F)N/A149.7 (C-N)
Aromatic C-2, C-4 ~135.0, 142.0 (C-NO₂)N/A137.2, 137.3
Aromatic C-3, C-5, C-6 ~129.0, 122.0, 119.0N/A128.0, 123.9, 119.2
Piperidine C2/C6 N/A46.151.2
Piperidine C3/C5 N/A35.033.6
Piperidine C4 N/A30.030.2
Piperidine CH₃ N/A22.021.6

Causality Note on ¹³C NMR: The most definitive marker of reaction success in the carbon spectrum is the collapse of the massive carbon-fluorine doublet (~159 ppm, J ≈ 260 Hz) seen in FDNB. In the product, this is replaced by a sharp, single peak at 149.7 ppm, representing the new C-N bond. Furthermore, the C2/C6 carbons of the piperidine ring shift downfield from 46.1 ppm to 51.2 ppm due to the electron-withdrawing nature of the attached dinitrophenyl moiety.

Table 3: FT-IR & UV-Vis Modalities
Modality1-Fluoro-2,4-dinitrobenzene4-MethylpiperidineProductCausality
FT-IR 1540, 1350 cm⁻¹ (NO₂)1250 cm⁻¹ (C-F)3200-3300 cm⁻¹ (N-H)2950 cm⁻¹ (C-H)1600 cm⁻¹ (C=C)1530, 1330 cm⁻¹ (NO₂)~1280 cm⁻¹ (C-N)Bond Substitution: The N-H stretch (3200 cm⁻¹) and C-F stretch (1250 cm⁻¹) vanish entirely. A strong C-N stretching frequency appears at ~1280 cm⁻¹.
UV-Vis (λmax) ~240 nm (Colorless/Pale)Transparent (>200 nm)~380 nm (Bright Yellow)Chromophore Extension: The nitrogen lone pair conjugates with the π-system of the benzene ring, pushing electron density toward the nitro groups. This "push-pull" system lowers the HOMO-LUMO gap, shifting absorption into the visible spectrum.

Conclusion

By cross-referencing the disappearance of the N-H proton and C-F coupling with the emergence of downfield-shifted piperidine protons and a distinct UV-Vis charge-transfer band, researchers can objectively validate the synthesis of 1-(2,4-dinitrophenyl)-4-methylpiperidine. This multi-modal spectroscopic approach ensures high-fidelity characterization, eliminating false positives in structural verification.

References
  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6264, 1-Fluoro-2,4-dinitrobenzene." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69381, 4-Methylpiperidine." PubChem. Available at:[Link]

  • Chen, Y., et al. "Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines." National Library of Medicine (PMC), 2021. Available at:[Link]

Sources

Safety Operating Guide

Professional Handling and Disposal Guide: 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, professional guide for the handling and disposal of 1-(2,4-Dinitrophenyl)-4-methylpiperidine in a laboratory setting.

As a nitroaromatic derivative, 1-(2,4-Dinitrophenyl)-4-methylpiperidine (CAS: 60212-38-6) requires specific lifecycle management protocols. In drug development and analytical laboratories, the proper disposal of dinitrophenyl-derivatized compounds is critical not only for regulatory compliance (e.g., RCRA in the United States) but also for mitigating environmental toxicity and preventing unintended exothermic reactions in waste streams.

This guide outlines the mechanistic rationale and validated step-by-step methodologies for the safe segregation, containment, and disposal of this compound.

Physicochemical Risk Assessment

Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's behavior in a waste stream. The dinitrophenyl moiety is highly electron-deficient, making it susceptible to rapid, potentially exothermic reduction if improperly mixed with incompatible chemical waste.

Quantitative Data Summary
PropertyValueDisposal Implication
Chemical Formula C₁₂H₁₅N₃O₄Contains nitrogen; combustion will yield NOₓ gases. Requires disposal via facilities equipped with NOₓ scrubbers.
Molecular Weight 265.27 g/mol High mass solid; typically disposed of as a solid or dissolved in compatible organic solvents.
CAS Registry Number 60212-38-6Must be explicitly listed on hazardous waste manifests for Environmental Health and Safety (EHS) tracking.
Chemical Class Nitroaromatic / AmineMust be strictly segregated from strong reducing agents (e.g., hydrides, alkali metals) to prevent exothermic redox reactions.

Standard Operating Procedure: Disposal Methodology

Do not attempt to chemically neutralize or degrade nitroaromatic compounds in-house (e.g., via chemical reduction or oxidation). Incomplete degradation can yield intermediate byproducts (such as nitroso or hydroxylamine derivatives) that are often more toxic or reactive than the parent compound. The self-validating protocol below relies on institutional containment and licensed thermal destruction.

Step 1: Chemical Segregation
  • Action: Isolate 1-(2,4-Dinitrophenyl)-4-methylpiperidine waste from all strong oxidizers, strong bases, and particularly strong reducing agents.

  • Causality: The nitro groups (-NO₂) on the aromatic ring are highly oxidized. Mixing with reducing agents in a waste carboy can initiate an uncontrolled, exothermic redox reaction, potentially leading to container over-pressurization.

Step 2: Primary Containment
  • Solid Waste: Collect solid residues, contaminated weighing paper, and disposable spatulas in a heavy-duty, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane, or methanol), transfer the solution to a designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, strictly depending on the carrier solvent. Use glass or PTFE-lined containers, as some organic solvents can degrade standard plastics over time.

Step 3: GHS and RCRA Labeling
  • Action: Affix a standardized Hazardous Waste label to the container immediately upon the first addition of waste. Explicitly write "1-(2,4-Dinitrophenyl)-4-methylpiperidine" and the carrier solvent (if applicable). Do not use abbreviations.

  • Causality: Accurate labeling is a self-validating step that ensures EHS personnel and downstream commercial disposal contractors apply the correct thermal treatment parameters and avoid consolidating incompatible waste streams.

Step 4: Institutional Transfer and Thermal Destruction
  • Action: Submit a waste pickup request to your institution's EHS department.

  • Causality: EHS will transfer the material to a licensed hazardous waste facility for high-temperature incineration . Incineration is the only universally accepted method for nitroaromatic disposal. The high thermal energy (>1000°C) cleaves the stable aromatic ring, while the facility's alkaline gas scrubbers neutralize the nitrogen oxide (NOₓ) emissions generated by the combustion of the compound's three nitrogen atoms.

Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical from laboratory generation to final environmental neutralization.

G Gen Waste Generation (Solid or Solvent Solution) Seg Chemical Segregation (Isolate from Reducing Agents) Gen->Seg Identify & Assess Cont Primary Containment (HDPE or Glass Carboy) Seg->Cont Transfer Waste Label Regulatory Labeling (GHS / RCRA Compliance) Cont->Label Document Contents EHS EHS Transfer & Manifest Validation Label->EHS Request Institutional Pickup Inc High-Temp Incineration (with NOₓ Scrubbing) EHS->Inc Licensed Contractor Disposal

Validated lifecycle workflow for nitroaromatic laboratory waste disposal.

References

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